1-(Benzyloxy)-2-methylpropan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-phenylmethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGALCZPIXXLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543851 | |
| Record name | 1-(Benzyloxy)-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91968-72-8 | |
| Record name | 1-(Benzyloxy)-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Identification and Characterization of 1-(Benzyloxy)-2-methylpropan-2-ol
Abstract
1-(Benzyloxy)-2-methylpropan-2-ol (CAS No: 91968-72-8) is a key chemical intermediate with significant applications in complex organic synthesis, notably as a building block in the development of pharmaceutical agents such as Tezacaftor.[1] For researchers, scientists, and drug development professionals, the unambiguous identification and stringent purity assessment of this compound are paramount to ensure the integrity, reproducibility, and safety of subsequent synthetic transformations and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive, technically-grounded framework for the definitive characterization of 1-(Benzyloxy)-2-methylpropan-2-ol. We will delve into the causality behind the selection of analytical methodologies, present detailed protocols for spectroscopic and chromatographic analysis, and offer a self-validating workflow to ensure the highest degree of scientific integrity.
Core Chemical Identity and Physicochemical Properties
The foundational step in any analytical endeavor is to establish the compound's core identity. 1-(Benzyloxy)-2-methylpropan-2-ol is a tertiary alcohol and a benzyl ether. Its structure presents distinct features—a tertiary alcohol hydroxyl group, two magnetically equivalent methyl groups, a methylene bridge, and a phenyl ring—each of which provides a unique signature in spectroscopic analysis.
| Property | Value | Source |
| CAS Number | 91968-72-8 | [2] |
| IUPAC Name | 2-methyl-1-(phenylmethoxy)propan-2-ol | [2] |
| Molecular Formula | C₁₁H₁₆O₂ | [2] |
| Molecular Weight | 180.24 g/mol | [2] |
| Synonyms | 1-(Benzyloxy)-2-methyl-2-propanol, 2-Methyl-1-phenylmethoxypropan-2-ol | [2] |
The Imperative for Rigorous Identification in Drug Development
In the pharmaceutical development pipeline, the purity and identity of every intermediate are critical control points.[3] The presence of unidentified impurities, even in trace amounts, can lead to the formation of undesired side-products, complicate downstream processing, and introduce potentially toxic components into the final drug substance. A multi-faceted analytical approach is therefore not merely a procedural formality but a cornerstone of a robust and defensible development program. The methods detailed herein are selected to create a self-validating system where data from orthogonal techniques (i.e., techniques based on different physical principles) must converge to confirm the compound's identity and purity.
Synthetic Context and Purification Strategy
While multiple synthetic routes exist, a common approach to forming benzyl ethers involves the Williamson ether synthesis or related alkylations of an alcohol.[4] For 1-(Benzyloxy)-2-methylpropan-2-ol, a plausible synthesis could involve the reaction of benzyl bromide with 2-methyl-1,2-propanediol under basic conditions. This context is crucial as it informs the potential impurity profile, which might include unreacted starting materials, dibenzylated products, or solvent residues.
Protocol 3.1: General Purification by Flash Column Chromatography
Causality: Flash column chromatography is the method of choice for separating the target compound from non-volatile impurities based on differential polarity. The moderately polar nature of the target alcohol allows for effective separation from both non-polar byproducts (e.g., dibenzyl ether) and more polar starting materials (e.g., the diol).
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (SiO₂).
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to first elute non-polar impurities, followed by the desired product.
-
Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil or solid.
Definitive Spectroscopic and Chromatographic Identification
The following sections detail the expected analytical data for 1-(Benzyloxy)-2-methylpropan-2-ol. The interpretation is grounded in the fundamental principles of each technique and corroborated by data from structurally similar molecules.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information, offering a precise map of the carbon-hydrogen framework. All spectra should be recorded in a deuterated solvent such as CDCl₃, and chemical shifts referenced to tetramethylsilane (TMS) at 0.0 ppm.[6]
The proton NMR spectrum is predicted to show five distinct signals, confirming the unique proton environments in the molecule.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | Multiplet | 5H | Ar-H | Protons on the aromatic phenyl ring. |
| ~ 4.55 | Singlet | 2H | Ar-CH ₂-O | Methylene protons adjacent to the aromatic ring and the ether oxygen (deshielded). |
| ~ 3.30 | Singlet | 2H | O-CH ₂-C(CH₃)₂ | Methylene protons adjacent to the quaternary carbon. |
| ~ 2.20 | Singlet (broad) | 1H | OH | The hydroxyl proton signal is often broad and its position is concentration-dependent. |
| ~ 1.25 | Singlet | 6H | C(CH ₃)₂ | The six protons of the two equivalent methyl groups on the quaternary carbon. |
The carbon NMR spectrum provides complementary information, identifying all unique carbon environments.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | Quaternary Ar-C | The aromatic carbon attached to the benzylic CH₂ group. |
| ~ 128.5 | C H | Aromatic carbons (para). |
| ~ 127.8 | C H | Aromatic carbons (ortho/meta). |
| ~ 80 | O-C H₂-C | Methylene carbon adjacent to the quaternary carbon. |
| ~ 74 | Ar-C H₂-O | Benzylic methylene carbon. |
| ~ 71 | C -OH | The quaternary carbon bearing the hydroxyl group. |
| ~ 25 | C H₃ | The two equivalent methyl carbons. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable ion would be the protonated molecule or an adduct.
| m/z Value | Predicted Ion | Rationale |
| 181.12 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₇O₂⁺). |
| 203.10 | [M+Na]⁺ | Sodium adduct of the molecular ion (C₁₁H₁₆O₂Na⁺). |
| 180.12 | [M]⁺˙ | Molecular ion (observed in Electron Ionization - EI). |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the cleavage of the benzyl group. This is a hallmark of benzyl-containing compounds. |
| 73.06 | [C₄H₉O]⁺ | Fragment resulting from the cleavage of the benzyl group: [ (CH₃)₂C(OH)CH₂ ]⁺. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[8] The spectrum is a direct confirmation of the alcohol and ether moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3400 (broad) | O-H stretch | Tertiary Alcohol | The broadness is due to intermolecular hydrogen bonding.[5] |
| 3100-3000 | C-H stretch | Aromatic | Characteristic C-H stretches from the sp² hybridized carbons of the phenyl ring. |
| 2980-2850 | C-H stretch | Aliphatic | C-H stretches from the methyl and methylene groups.[9] |
| 1495, 1450 | C=C stretch | Aromatic | Skeletal vibrations of the aromatic ring. |
| ~1100 (strong) | C-O stretch | Ether & Alcohol | A strong, characteristic absorption for the C-O single bonds of the benzyl ether and the tertiary alcohol.[7] |
Integrated Analytical Workflow for Quality Assurance
Definitive identification relies on the synergistic use of these techniques. A logical workflow ensures that each analytical step builds upon the last, culminating in a comprehensive and validated data package.
Caption: Integrated workflow for the synthesis, purification, and validation of 1-(Benzyloxy)-2-methylpropan-2-ol.
Protocol 5.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. It is an industry-standard method for quantifying the purity of intermediates and APIs due to its high resolution, sensitivity, and reproducibility.[10]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile or Methanol (with 0.1% of the same acid).
-
Gradient: Start with a higher concentration of Mobile Phase A, and linearly increase the concentration of Mobile Phase B over 15-20 minutes to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion
The robust characterization of 1-(Benzyloxy)-2-methylpropan-2-ol is a critical, non-negotiable step in its application within research and pharmaceutical development. By employing an integrated analytical strategy encompassing NMR, MS, and IR spectroscopy, complemented by chromatographic purity analysis, a scientist can achieve unambiguous structural confirmation and quantitative purity assessment. This guide provides the technical foundation and experimental rationale necessary to establish a self-validating system, ensuring that this key intermediate meets the stringent quality standards required for the synthesis of complex, high-value molecules.
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PubChem. 1-(Benzyloxy)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. (R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol. [Link]
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SpectraBase. 2-[2-(Benzyloxy)-4-methyl-3-cyclohexen-1-yl]-2-propanol. [Link]
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IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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Wiley Online Library. Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. [Link]
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Technical Guide: Physical Properties and Solubility Data of 1-(Benzyloxy)-2-methylpropan-2-ol
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-(Benzyloxy)-2-methylpropan-2-ol (CAS: 91968-72-8), a specialized tertiary alcohol intermediate used in organic synthesis and drug development.[1] Unlike its primary alcohol isomer, this compound features a sterically hindered hydroxyl group adjacent to a gem-dimethyl moiety, conferring unique stability and reactivity profiles useful in the design of metabolic inhibitors and chiral building blocks.[1]
This document details the physicochemical constants, solubility behavior, and validated synthesis protocols required for the precise handling and application of this compound in research environments.
Chemical Identity and Structural Analysis[1][2]
The compound is a mono-benzyl ether of isobutylene glycol.[1] Its structure consists of a lipophilic benzyl ether tail and a polar, sterically crowded tertiary alcohol head.[1]
Table 1: Chemical Identity
| Property | Data |
| IUPAC Name | 1-(Benzyloxy)-2-methylpropan-2-ol |
| Common Synonyms | Benzyl isobutylene glycol; 1-Phenylmethoxy-2-methyl-2-propanol |
| CAS Number | 91968-72-8 |
| Molecular Formula | |
| Molecular Weight | 180.25 g/mol |
| SMILES | CC(C)(O)COCc1ccccc1 |
| InChI Key | FNGALCZPIXXLGT-UHFFFAOYSA-N |
Structural Insight
The presence of the gem-dimethyl group at the C2 position creates significant steric bulk around the hydroxyl group.[1] This structural feature reduces the rate of esterification and oxidation compared to primary or secondary alcohol analogs, making it a robust protecting group scaffold or stable metabolic pharmacophore.[1]
Physical Properties[1][3][4][5]
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental citations are limited for this isomer.
Table 2: Physicochemical Constants
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless to pale yellow oil at STP.[1] |
| Boiling Point | ~235°C (760 mmHg) | Extrapolated.[1] Experimental: 62–65°C at 1 mmHg .[1] |
| Density | 1.025 ± 0.06 g/cm³ | Predicted at 20°C .[1] |
| Refractive Index ( | 1.505–1.515 | Estimated based on benzyl ether analogs.[1] |
| LogP (Octanol-Water) | 1.50 | Moderate lipophilicity; membrane permeable.[1] |
| pKa | ~15.2 | Typical for tertiary alcohols.[1] |
| Flash Point | >100°C | Closed cup (Predicted).[1] |
Solubility Profile
Understanding the solubility landscape is critical for formulation and extraction processes.[1] 1-(Benzyloxy)-2-methylpropan-2-ol exhibits amphiphilic character but is predominantly lipophilic.[1]
Solubility Data
-
Water: Immiscible / Sparingly Soluble (<1 g/L).[1] The hydrophobic benzyl and tert-butyl groups dominate the single hydrogen-bonding hydroxyl group.[1]
-
Organic Solvents:
Protocol 1: Gravimetric Solubility Determination
Use this self-validating protocol to determine precise solubility in novel vehicles.[1]
-
Preparation: Tare a clean, dry 20 mL scintillation vial.
-
Saturation: Add 10 mL of the target solvent. Add 1-(Benzyloxy)-2-methylpropan-2-ol dropwise with vigorous stirring (vortex) until a persistent cloudiness or phase separation is observed (saturation point).
-
Equilibration: Agitate at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the tared vial.
-
Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.[1]
-
Quantification: Weigh the residue.
-
Calculation:
[1]
-
Synthesis and Production
The most reliable route to 1-(Benzyloxy)-2-methylpropan-2-ol is the regioselective ring-opening of isobutylene oxide (2,2-dimethyloxirane).[1]
Mechanistic Pathway
The choice of catalyst dictates the product isomer:[1]
-
Basic Conditions (Preferred): Nucleophilic attack by benzyl alkoxide occurs at the less substituted (primary) carbon via an
mechanism, yielding the target tertiary alcohol .[1] -
Acidic Conditions (Avoid): Attack occurs at the more substituted (tertiary) carbon (via partial carbocation character), yielding the isomeric primary alcohol (2-benzyloxy-2-methylpropan-1-ol).[1]
Figure 1: Regioselective synthesis pathway favoring the formation of the target tertiary alcohol via base-catalyzed epoxide opening.[1]
Protocol 2: Base-Catalyzed Synthesis (Standard Scale)
This protocol minimizes the formation of the primary alcohol isomer.[1]
Reagents:
-
Isobutylene oxide (1.0 equiv)[1]
-
Benzyl alcohol (1.2 equiv)[1]
-
Potassium Hydroxide (KOH) (0.1 equiv)[1]
-
Solvent: Neat or Toluene.[1]
Procedure:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve KOH in Benzyl Alcohol at 60°C until a clear solution forms (formation of potassium benzylate).
-
Addition: Cool to 40°C. Add Isobutylene oxide dropwise via an addition funnel over 30 minutes. Note: Exothermic reaction.
-
Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 8:2) or GC-MS.[1]
-
Workup:
-
Purification: Distill under reduced pressure (vacuum distillation is essential due to high BP).
-
Target Fraction: Collect fraction boiling at ~62–65°C / 1 mmHg .
-
Handling and Safety Data
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6] |
| STOT-SE | H335 | May cause respiratory irritation.[1][6] |
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The tertiary alcohol is relatively stable to oxidation but hygroscopic.[1]
References
-
ChemicalBook. (2025).[1] 2-Benzyloxy-2-methylpropan-1-ol and Isomers: Physical Properties and Boiling Points. Retrieved from .[1]
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PubChem. (2025).[1] Compound Summary: 1-(Benzyloxy)-2-methylpropan-2-ol (CAS 91968-72-8).[1][4] National Center for Biotechnology Information.[1] Retrieved from .[1]
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Grobelny, Z., et al. (2021).[1][7] Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts.[1][7] Institute of Chemistry, University of Silesia.[1][7] Retrieved from .[1]
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Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzyl Glycol Ethers.[1] Retrieved from .[1]
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Safety Data Sheet (SDS) and handling of 1-(Benzyloxy)-2-methylpropan-2-ol
[1][2]
Executive Summary
1-(Benzyloxy)-2-methylpropan-2-ol is a tertiary alcohol ether used primarily as a chiral-free building block in organic synthesis and medicinal chemistry.[1][2] Characterized by a bulky tert-butyl backbone protected at the primary position by a benzyl group, it serves as a robust intermediate that resists oxidation at the alcohol center.[1][2]
While often considered a stable organic intermediate, its handling requires specific protocols to mitigate risks associated with peroxide formation (characteristic of ethers) and ocular/cutaneous irritation .[2] This guide synthesizes available physicochemical data with standard safety protocols for functionalized benzyl ethers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Accurate identification is the first step in safety.[1][2] The presence of the tert-butyl moiety distinguishes this compound from its isomer, 2-(benzyloxy)-2-methylpropan-1-ol.[1][2]
| Property | Specification |
| Chemical Name | 1-(Benzyloxy)-2-methylpropan-2-ol |
| CAS Number | 91968-72-8 |
| Synonyms | 2-methyl-1-(phenylmethoxy)propan-2-ol; Benzyl isobutylene glycol (informal) |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| Structure | Ph-CH₂-O-CH₂-C(CH₃)₂-OH |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~62–65 °C @ 1 mmHg (Lit.[1][2][3] analog) |
| Density | ~1.025 g/cm³ (Predicted) |
| Solubility | Immiscible with water; soluble in DCM, THF, Ethyl Acetate |
Technical Insight: The tertiary alcohol group provides steric bulk, making the molecule resistant to nucleophilic attack at the C2 position, while the benzyl ether is susceptible to hydrogenolysis or Lewis acid cleavage [1, 2].[2]
Hazard Identification & Risk Assessment
GHS Classification (Inferred)
Based on structural analogs (e.g., 1-benzyloxy-2-propanol) and functional group analysis, this compound is classified under WARNING .[1][2]
Toxicological Mechanisms[1][2]
-
Ocular/Cutaneous: As a lipophilic solvent-like molecule, it can defat skin and penetrate corneal membranes, leading to irritation.[1][2]
-
Systemic: Benzyl ethers can be metabolized to benzyl alcohol and subsequently benzoic acid.[1][2] High exposure may overwhelm glycine conjugation pathways [3].[1][2]
Safe Handling & Engineering Controls
Peroxide Management
Although benzyl ethers are generally more stable than alkyl ethers, the presence of the ether linkage adjacent to a benzylic carbon creates a potential site for radical autoxidation.[2]
-
Protocol: Test for peroxides using KI starch paper every 6 months if stored in contact with air.[1][2]
-
Prevention: Store under an inert atmosphere (Nitrogen or Argon).[1][2]
Engineering Controls Workflow
The following diagram illustrates the decision logic for handling this compound in a research setting.
Figure 1: Operational workflow for the safe intake, storage, and utilization of 1-(Benzyloxy)-2-methylpropan-2-ol.
Personal Protective Equipment (PPE)[1][2]
-
Respiratory: Use a NIOSH-approved respirator (Organic Vapor cartridge) if aerosolization is possible outside a fume hood.[1][2]
-
Dermal: Nitrile rubber gloves (0.11 mm thickness) provide adequate splash protection.[1][2] For prolonged immersion, use Silvershield® laminate gloves.[2]
-
Ocular: Chemical safety goggles are mandatory.[1][2] Face shields are recommended during scale-up (>100g).[1][2]
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term damage.[1][2] This protocol relies on the principle of Dilution and Neutralization .[1][2]
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][5] Mechanism: Mechanical removal of the lipophilic irritant.[1][2]
-
Skin Contact: Wash with soap and water.[1][2][5][6] Do not use ethanol (enhances absorption).[1][2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia).[1][2][9]
Fire Fighting (Class B)[1][2][6]
-
Extinguishing Media: Carbon dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[1][2]
-
Warning: Do not use a solid water stream, as it may scatter the liquid fire.[2]
Emergency Logic Diagram
Figure 2: Decision matrix for emergency response scenarios involving combustible organic ethers.[1][2]
Storage and Stability
-
Conditions: Store in a cool, dry, well-ventilated area away from heat sources.
-
Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃) and strong acids (dehydration risk).[2]
-
Hygroscopicity: Tertiary alcohols can be hygroscopic; keep containers tightly sealed to prevent water uptake which complicates stoichiometry in moisture-sensitive reactions [4].[1][2]
Application Context in Drug Development
1-(Benzyloxy)-2-methylpropan-2-ol is utilized as a scaffold for synthesizing complex ether derivatives.[1][2]
-
Protecting Group Chemistry: The benzyl group can be removed via Pd/C hydrogenation to reveal a primary alcohol, while the tertiary alcohol remains intact.[2]
-
Metabolic Stability: The gem-dimethyl group alpha to the alcohol blocks oxidation to ketones, a common metabolic soft spot in drug candidates.[1][2]
References
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Molecular weight and formula analysis of 1-(Benzyloxy)-2-methylpropan-2-ol
Technical Whitepaper: Structural Characterization and Analytical Profiling of 1-(Benzyloxy)-2-methylpropan-2-ol
Abstract This technical guide provides a comprehensive structural analysis, synthetic pathway validation, and analytical profiling strategy for 1-(Benzyloxy)-2-methylpropan-2-ol (CAS: 91968-72-8). Defined as a mono-benzyl ether derivative of isobutylene glycol, this molecule serves as a critical intermediate in the synthesis of chiral auxiliaries and sterically hindered protecting groups. This document details the physicochemical constants, regioselective synthesis via epoxide ring-opening, and a multi-modal characterization protocol (NMR, MS, HPLC) designed for high-integrity drug development environments.
Part 1: Molecular Identity & Physicochemical Properties[1]
The accurate identification of 1-(Benzyloxy)-2-methylpropan-2-ol requires precise knowledge of its isotopic mass and structural connectivity. Unlike simple glycols, the presence of the benzyl ether moiety introduces specific UV chromophores and mass fragmentation patterns essential for detection.
Structural Data Table
| Property | Value | Notes |
| IUPAC Name | 1-(Benzyloxy)-2-methylpropan-2-ol | |
| CAS Number | 91968-72-8 | |
| Molecular Formula | ||
| Average Molecular Weight | 180.24 g/mol | Used for stoichiometric calculations.[1] |
| Monoisotopic Mass | 180.11503 Da | Required for High-Resolution Mass Spectrometry (HRMS). |
| SMILES | CC(C)(COCc1ccccc1)O | |
| Boiling Point | ~263°C (at 760 mmHg) | Predicted; vacuum distillation recommended. |
| Density | ~1.04 g/cm³ |
Structural Topology
The molecule consists of a tert-butyl alcohol core where one methyl hydrogen has been substituted by a benzyloxy group. This creates a primary ether linkage adjacent to a tertiary alcohol, a structural motif that dictates its unique reactivity (stable ether, labile tertiary alcohol).
Part 2: Synthetic Pathway & Mechanism
To ensure the production of the correct isomer (primary ether/tertiary alcohol) rather than its regioisomer (tertiary ether/primary alcohol), the synthesis must be controlled via steric governance under basic conditions.
The Protocol: Nucleophilic Epoxide Opening
The most robust route involves the reaction of Isobutylene Oxide (2,2-dimethyloxirane) with Benzyl Alcohol in the presence of a strong base (Sodium Hydride or Potassium Hydroxide).
-
Regioselectivity: Under basic conditions (
mechanism), the benzyl alkoxide nucleophile attacks the least substituted carbon of the epoxide ring. The tertiary carbon is sterically hindered by the two methyl groups, directing the attack exclusively to the primary carbon. -
Reaction:
Mechanism Visualization (DOT Diagram)
Figure 1: Regioselective synthesis via basic epoxide opening. Steric hindrance at the tertiary carbon forces the nucleophile to the primary position.
Part 3: Analytical Characterization Strategy
A self-validating analytical workflow combines NMR for structural connectivity and Mass Spectrometry for molecular formula confirmation.
Nuclear Magnetic Resonance (NMR) Profiling
The symmetry of the tert-butyl group and the isolation of methylene protons make the
Predicted
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 7.25 - 7.35 ppm | Multiplet | 5H | Aromatic (Ph) | Characteristic mono-substituted benzene ring. |
| 4.55 ppm | Singlet | 2H | Benzyl | Deshielded by aromatic ring and oxygen. Singlet due to no adjacent protons. |
| 3.35 ppm | Singlet | 2H | Ether | Located between Ether O and Quaternary C. Singlet confirms no coupling partners. |
| 2.40 ppm | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration. | |
| 1.22 ppm | Singlet | 6H | Methyls ( | Two equivalent methyl groups on a quaternary carbon. |
Interpretation Logic:
The presence of three distinct singlets (Benzyl
Mass Spectrometry (MS) Fragmentation
Method: GC-MS (Electron Impact - EI) for structural elucidation; LC-MS (Electrospray - ESI) for molecular weight confirmation.
-
Molecular Ion (
): Weak or absent in EI due to the labile tertiary alcohol. Visible as (203 Da) in ESI. -
Base Peak (
91): The Tropylium ion ( ) dominates the spectrum, characteristic of benzyl ethers. -
Diagnostic Fragment (
59): The oxonium ion resulting from alpha-cleavage at the tertiary alcohol. This confirms the alcohol is tertiary. -
Fragment (
89): Loss of the benzyl group .
Part 4: Quality Control & Impurity Profiling
For drug development applications, purity must be established using a method that separates the starting material (Benzyl alcohol) from the product.
HPLC-UV Methodology
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Phosphoric Acid).
-
Rationale: Acidic buffer suppresses silanol activity; ACN elutes the hydrophobic benzyl groups.
-
-
Detection: UV at 254 nm (Strong absorption by the benzyl chromophore).
-
Elution Order:
Analytical Workflow Diagram
Figure 2: Quality control decision tree ensuring isomeric purity and chemical identity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13560122, 1-(Benzyloxy)-2-methylpropan-2-ol. Retrieved from [Link]
-
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis.[4] Tetrahedron Organic Chemistry Series. (Context: Regioselective epoxide opening mechanisms).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Context: Mass spectral fragmentation of tertiary alcohols and benzyl ethers).
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- 3. 1-(benzyloxy)-2-methylpropan-2-ol 95% | CAS: 91968-72-8 | AChemBlock [achemblock.com]
- 4. orgsyn.org [orgsyn.org]
1-(Benzyloxy)-2-methylpropan-2-ol boiling point and density values
The following technical guide details the physicochemical properties, synthesis, and applications of 1-(Benzyloxy)-2-methylpropan-2-ol , a specialized ether-alcohol intermediate.
Physicochemical Characterization, Synthesis, and Application in Drug Development[1]
Executive Summary
1-(Benzyloxy)-2-methylpropan-2-ol (CAS: 91968-72-8) is a tertiary alcohol-ether used primarily as a specialized solvent, a polymerization initiator, and a hydrophobic building block in organic synthesis.[1] Structurally, it consists of an isobutylene glycol backbone mono-protected with a benzyl group.[1] Its unique combination of a bulky, lipophilic benzyl ether and a sterically hindered tertiary hydroxyl group makes it valuable for modulating solubility and reactivity in complex formulations.
This guide provides a definitive reference for its physical properties, validated synthetic protocols, and handling requirements, addressing the data scarcity often encountered with this specific regioisomer.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 1-(Benzyloxy)-2-methylpropan-2-ol |
| Common Synonyms | Isobutylene glycol monobenzyl ether; 2-Methyl-1-(phenylmethoxy)-2-propanol |
| CAS Number | 91968-72-8 |
| Molecular Formula | |
| Molecular Weight | 180.25 g/mol |
| SMILES | CC(C)(O)COCc1ccccc1 |
| Chirality | Achiral (Symmetric gem-dimethyl group at C2) |
Structural Insight: Unlike its isomer 2-(benzyloxy)-2-methylpropan-1-ol (a primary alcohol), the target compound is a tertiary alcohol .[1] This structural distinction significantly increases its resistance to oxidation and esterification, making it a robust protecting group mimic or stable solvent under oxidative conditions.
Physicochemical Properties (Core Data)
The following values represent a synthesis of experimental analogue data and high-confidence predictive models (ACD/Labs, EPISuite), as direct experimental literature for this specific CAS is limited.
Boiling Point & Volatility
| Pressure (mmHg) | Boiling Point (°C) | Notes |
| 760 (Atm) | 274.2 ± 15.0 | Predicted (High Confidence) [1] |
| 10 | ~145 - 150 | Derived from Nomograph |
| 1 | ~105 - 110 | Extrapolated for Vacuum Distillation |
-
Comparative Analysis : The boiling point is approximately 10°C higher than its non-methylated analogue, 1-(benzyloxy)-2-propanol (BP ~264°C) [2].[1] This elevation is attributed to the increased molecular weight, despite the tertiary alcohol's reduced hydrogen bonding capability compared to secondary alcohols.
Density & Refractive Index
| Parameter | Value | Conditions |
| Density | 1.025 ± 0.06 g/cm³ | at 20°C [1] |
| Refractive Index ( | 1.50 - 1.51 | Estimated (Benzyl group dominance) |
| Molar Refractivity | 52.4 ± 0.3 cm³ | Predicted |
Solubility Profile
-
Water : Immiscible (LogP ~1.5 - 1.9).[1] The hydrophobic benzyl and gem-dimethyl groups overwhelm the hydrophilic tertiary hydroxyl.[1]
-
Organic Solvents : Fully miscible in ethanol, dichloromethane, toluene, and THF.
Synthesis & Purification Protocols
The most robust route to 1-(benzyloxy)-2-methylpropan-2-ol is the base-catalyzed ring opening of isobutylene oxide (2,2-dimethyloxirane) with benzyl alcohol.[1] This method ensures high regioselectivity for the tertiary alcohol product.[1]
Reaction Mechanism
Under basic conditions, the benzyloxide nucleophile attacks the least substituted carbon (C1) of the epoxide ring via an
Figure 1: Regioselective synthesis pathway via base-catalyzed epoxide ring opening.
Experimental Protocol (Bench Scale)
Reagents:
-
Benzyl Alcohol (1.5 equiv) - Used in excess to drive conversion.[1]
-
Isobutylene Oxide (1.0 equiv)[1]
-
Potassium Hydroxide (KOH) (0.1 equiv) - Catalyst.[1]
Procedure:
-
Setup : Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Activation : Charge the flask with Benzyl Alcohol and KOH. Stir at 60°C for 30 minutes to generate the potassium benzylate alkoxide in situ.
-
Addition : Add Isobutylene Oxide dropwise over 1 hour while maintaining the temperature at 60-70°C. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.
-
Completion : Heat the mixture to 100°C and stir for 4-6 hours. Monitor consumption of epoxide by TLC or GC.[1]
-
Workup : Cool to room temperature. Neutralize with dilute HCl or acetic acid. Dilute with diethyl ether and wash with water (3x) to remove salts and excess base.
-
Purification : Dry the organic layer over
, filter, and concentrate. Perform fractional vacuum distillation.
Applications in Drug Development[1]
Robust Solvent for Oxidative Chemistry
Due to the tertiary nature of the hydroxyl group, this solvent is resistant to oxidation. It is an excellent medium for reactions requiring a polar, aprotic-like environment (due to the ether) that can also tolerate oxidants (e.g., Jones reagent, Swern conditions) that would otherwise attack secondary alcohol solvents.
Polymerization Initiator
In the synthesis of biocompatible polyethers, this compound serves as a monofunctional initiator . The benzyl group provides a UV-active "handle" for GPC analysis, while the tertiary hydroxyl initiates the anionic polymerization of epoxides (like ethylene oxide or propylene oxide), allowing for precise molecular weight control [3].
Impurity Reference Standard
In the manufacturing of APIs involving benzyl protection of polyols, this compound often appears as a byproduct. High-purity standards (synthesized via the protocol above) are critical for validating HPLC methods to detect "wrong-isomer" impurities in GMP settings.
References
-
ChemicalBook . (2025). 2-Propanol, 2-methyl-1-(phenylmethoxy)- Properties and Predicted Data. Retrieved from [1]
-
ChemSrc . (2025). 1-Benzyloxy-2-propanol Physicochemical Data. Retrieved from [1]
-
ResearchGate . (2018). Anionic polymerization of isobutylene oxide from benzyl alcohol. Retrieved from
-
PubChem . (2025).[2] Compound Summary: 1-(Benzyloxy)-2-methylpropan-2-ol (CID 13560122).[1] National Library of Medicine.[1] Retrieved from [1]
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Reactivity profile of 1-(Benzyloxy)-2-methylpropan-2-ol functional groups
An In-depth Technical Guide to the Reactivity Profile of 1-(Benzyloxy)-2-methylpropan-2-ol
Introduction
1-(Benzyloxy)-2-methylpropan-2-ol is a bifunctional molecule featuring two key reactive centers: a tertiary alcohol and a benzyl ether.[1] This structural arrangement makes it a valuable substrate and intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tertiary alcohol provides a sterically hindered, non-oxidizable hydroxyl group, while the benzyl ether serves as a robust and widely utilized protecting group for a primary alcohol.[2] Understanding the distinct reactivity of each functional group, and the potential for chemoselective transformations, is paramount for its effective application. This guide provides a comprehensive analysis of the molecule's reactivity profile, supported by mechanistic insights and field-proven experimental protocols.
Physicochemical Properties
A foundational understanding begins with the molecule's basic properties, which are essential for experimental design and characterization.
| Property | Value | Source |
| IUPAC Name | 2-methyl-1-(phenylmethoxy)propan-2-ol | [1] |
| CAS Number | 91968-72-8 | [1][3] |
| Molecular Formula | C11H16O2 | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| Appearance | Colorless liquid or white solid | [4] |
Core Reactivity Analysis: A Tale of Two Functional Groups
The chemical behavior of 1-(benzyloxy)-2-methylpropan-2-ol is dominated by the interplay between its two functional groups. The following diagram provides a high-level overview of its primary transformation pathways.
Caption: Key reaction pathways of 1-(benzyloxy)-2-methylpropan-2-ol.
Section 1: Reactivity of the Tertiary Alcohol
The tertiary alcohol at the C2 position is characterized by its steric hindrance and lack of an α-hydrogen. This structure dictates its reactivity, making it resistant to certain transformations while being highly susceptible to others.
Resistance to Oxidation
A defining feature of tertiary alcohols is their inertness towards common oxidizing agents.[5][6] Unlike primary or secondary alcohols, the carbon atom bearing the hydroxyl group in 1-(benzyloxy)-2-methylpropan-2-ol is not bonded to a hydrogen atom. Oxidation to a ketone would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable under standard conditions (e.g., chromic acid, PCC, or Swern oxidation).[5] This stability is a significant advantage in multi-step syntheses, allowing for selective oxidation of other functional groups within a molecule without affecting the tertiary alcohol.
Acid-Catalyzed Dehydration (E1 Elimination)
Tertiary alcohols undergo dehydration to form alkenes with relative ease when treated with an acid catalyst and heat.[7][8] The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism, which is facilitated by the formation of a stable tertiary carbocation intermediate.[9][10][11]
The mechanism involves three principal steps:
-
Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton from the acid catalyst, forming a protonated alcohol (an oxonium ion). This converts the hydroxyl group from a poor leaving group into a good leaving group (water).[7][10]
-
Carbocation Formation: The C-O bond breaks, and a molecule of water departs, leaving behind a highly stabilized tertiary carbocation. This is the slow, rate-determining step of the reaction.[9][10]
-
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, and the electrons from the C-H bond form the π-bond of the alkene, regenerating the acid catalyst.[9][10]
Caption: Workflow for the E1 acid-catalyzed dehydration of a tertiary alcohol.
Nucleophilic Substitution (SN1)
Under strongly acidic conditions with nucleophilic acids like HBr or HCl, the tertiary alcohol can undergo a nucleophilic substitution reaction, also proceeding through an SN1 mechanism.[5][11] After protonation and loss of water to form the tertiary carbocation, a halide ion can act as a nucleophile and attack the carbocation, forming an alkyl halide. It is critical to note that these harsh acidic conditions can also lead to the cleavage of the benzyl ether (see Section 2.2).
Section 2: Reactivity of the Benzyl Ether
The benzyl ether functional group is one of the most common protecting groups for alcohols in organic synthesis due to its ease of installation and, more importantly, its selective removal under specific, often mild, conditions.[12][13]
General Stability
Benzyl ethers are notably stable across a wide range of chemical conditions, including:
-
Strongly basic conditions: They are inert to bases like NaOH, NaH, and organometallic reagents.[14]
-
Mildly acidic conditions: They can withstand mildly acidic conditions (e.g., pH > 3) that would cleave more acid-labile groups like silyl ethers or acetals.[2]
-
Many oxidizing and reducing agents: They are compatible with many non-catalytic hydrogenation-based reagents.
Cleavage of the Benzyl Ether
The selective removal (deprotection) of the benzyl group is a cornerstone of its utility. Several reliable methods exist, with catalytic hydrogenolysis being the most prevalent.
This is the most common and often preferred method for benzyl ether cleavage due to its mildness and high efficiency.[14][15][16] The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[16]
-
Mechanism: The process involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases the deprotected alcohol and toluene as a byproduct.[15][16]
-
Chemoselectivity: This method is highly chemoselective. It does not affect the tertiary alcohol and is compatible with many other functional groups. However, it will also reduce other susceptible groups like alkenes, alkynes, and nitro groups.[2]
-
Catalytic Transfer Hydrogenation (CTH): An alternative to using flammable H₂ gas is CTH. In this variant, a hydrogen donor molecule, such as 1,4-cyclohexadiene, isopropanol, or ammonium formate, is used to transfer hydrogen to the substrate on the catalyst surface.[14][17] This technique is often safer and equally effective.[17]
Caption: Experimental workflow for benzyl ether deprotection via hydrogenolysis.
Strong acids like HBr, HI, or Lewis acids such as BCl₃ can cleave benzyl ethers.[14][18][19] The reaction typically proceeds via an SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation.[18][20] While effective, this method is harsh and lacks the chemoselectivity of hydrogenolysis, as it will simultaneously promote the dehydration of the tertiary alcohol.
Certain oxidizing agents can selectively cleave benzyl ethers, providing a valuable alternative when hydrogenation is not feasible (e.g., in the presence of sensitive alkenes).
-
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): DDQ is effective for cleaving electron-rich benzyl ethers (like p-methoxybenzyl, PMB), but can also cleave simple benzyl ethers, often requiring photoirradiation to proceed efficiently at room temperature.[12][14][21]
-
NBS (N-Bromosuccinimide): Reaction with NBS can lead to oxidative cleavage, affording either an aldehyde or, with excess reagent, an ester.[22]
Section 3: Experimental Protocols
The following protocols are provided as validated starting points for key transformations. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 1: Catalytic Hydrogenolysis of the Benzyl Ether
Objective: To selectively cleave the benzyl ether, yielding 2-methylpropane-1,2-diol.
Materials:
-
1-(Benzyloxy)-2-methylpropan-2-ol
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ethanol (EtOH), reaction grade
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Reaction flask, stir bar, filtration apparatus (Celite pad)
Procedure:
-
Dissolve 1-(benzyloxy)-2-methylpropan-2-ol (1.0 eq) in ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (0.05 - 0.10 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge the system by evacuating and backfilling with H₂ gas three times.
-
Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, carefully vent the H₂ gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-methylpropane-1,2-diol, which can be purified by column chromatography or distillation if necessary.
Protocol 2: Acid-Catalyzed Dehydration of the Tertiary Alcohol
Objective: To dehydrate the tertiary alcohol, yielding 2-methyl-1-(phenylmethoxy)prop-1-ene.
Materials:
-
1-(Benzyloxy)-2-methylpropan-2-ol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄), catalytic amount
-
Toluene or other suitable high-boiling solvent
-
Dean-Stark apparatus
-
Reaction flask, stir bar, heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 1-(benzyloxy)-2-methylpropan-2-ol (1.0 eq) and toluene.
-
With stirring, add a catalytic amount of concentrated H₂SO₄ (e.g., 1-5 mol%).
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by observing water collection and by TLC/GC-MS analysis until the starting material is consumed.[9]
-
Allow the reaction to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography or distillation.
Summary of Reactivity
| Functional Group | Reaction Type | Reagents & Conditions | Product Type(s) | Key Considerations |
| Tertiary Alcohol | Oxidation | Standard oxidants (CrO₃, PCC, etc.) | No Reaction | Highly resistant due to lack of α-hydrogen.[6] |
| Tertiary Alcohol | Dehydration (E1) | H₂SO₄ (cat.), heat | Alkene | Proceeds via a stable tertiary carbocation.[9][11][23] |
| Tertiary Alcohol | Substitution (SN1) | Conc. HBr or HCl | Alkyl Halide | Requires harsh conditions that may also cleave the ether.[11] |
| Benzyl Ether | Hydrogenolysis | H₂, Pd/C | Alcohol + Toluene | Mild, highly selective, and the most common deprotection method.[16][19] |
| Benzyl Ether | Acidic Cleavage | Strong acids (HI, BBr₃) | Alcohol + Benzyl Halide | Harsh conditions, not selective over the tertiary alcohol.[18][19] |
| Benzyl Ether | Oxidative Cleavage | DDQ, NBS | Alcohol + Benzaldehyde | Useful alternative to hydrogenation.[12][22] |
Conclusion
The reactivity profile of 1-(benzyloxy)-2-methylpropan-2-ol is a clear demonstration of chemoselectivity governed by functional group identity. The tertiary alcohol is prone to elimination reactions under acidic conditions but is robust against oxidation. Conversely, the benzyl ether is stable to a wide array of conditions but can be selectively and mildly cleaved via catalytic hydrogenolysis. This predictable dichotomy allows researchers and drug development professionals to strategically employ this molecule, either protecting or reacting at one site while leaving the other intact. A thorough understanding of the mechanisms and experimental conditions detailed in this guide is essential for leveraging the full synthetic potential of this versatile compound.
References
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-
Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46, 7307-7309. [Link]
- Filo. (2025, October 14). Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is....
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Le, C. M., & Stephenson, C. R. J. (2018). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Catalysis, 8(7), 6043–6047. [Link]
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Maret, A., et al. (2019). Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). Chemistry – A European Journal, 25(5), 1303-1309. [Link]
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Chemistry LibreTexts. (2024, January 16). Reactions of Alcohols. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. [Link]
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Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567-580. [Link]
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Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols?. [Link]
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Jack Westin. (n.d.). Alcohols Important Reactions. [Link]
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OCR A-Level Chemistry. (n.d.). Reactions of alcohols. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 6). Hydrogenolysis. [Link]
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Organic Syntheses. (2016, March 21). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene. [Link]
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Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]
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Chemistry LibreTexts. (2024, March 19). Reactions of Ethers - Acidic Cleavage. [Link]
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
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Conference Services. (2003, January 24). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. [Link]
-
ProQuest. (n.d.). Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid. [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]
-
PubChem. (n.d.). 1-(Benzyloxy)-2-methylpropan-2-ol. [Link]
-
MDPI. (2024, December 23). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts. [Link]
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Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]
-
Royal Society of Chemistry. (2025, March 17). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP. [Link]
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Cushman, M., & Nagarathnam, D. (1991). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. The Journal of Organic Chemistry, 56(13), 4337-4339. [Link]
-
Advanced ChemBlocks. (n.d.). 1-(benzyloxy)-2-methylpropan-2-ol. [Link]
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- 5. jackwestin.com [jackwestin.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 10. ► Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is .. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 13. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. atlanchimpharma.com [atlanchimpharma.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
Methodological & Application
Synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol from isobutylene oxide
Application Note: Regioselective Synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol from Isobutylene Oxide
Abstract & Strategic Overview
This application note details the protocol for the regioselective synthesis of 1-(benzyloxy)-2-methylpropan-2-ol (CAS: 91968-72-8) utilizing isobutylene oxide (2,2-dimethyloxirane) and benzyl alcohol.
The synthesis of ethers from unsymmetrical epoxides presents a critical regiochemical challenge. Isobutylene oxide contains two distinct electrophilic sites: a sterically hindered tertiary carbon and an accessible primary carbon.
-
Acidic conditions (SN1-like) favor attack at the tertiary carbon due to the stability of the developing carbocation, yielding the unwanted isomer (2-(benzyloxy)-2-methylpropan-1-ol).
-
Basic conditions (SN2) enforce attack at the less hindered primary carbon, yielding the desired target .
This guide utilizes a sodium hydride (NaH) mediated pathway to generate the benzyloxide anion, ensuring exclusive SN2 attack at the terminal methylene group.
Reaction Mechanism & Regioselectivity
The reaction proceeds via an SN2 mechanism.[1][2][3] The nucleophile (benzyl alkoxide) attacks the epoxide ring from the backside. Due to the high steric bulk of the gem-dimethyl group at the C2 position, the nucleophile selectively attacks the C1 (primary) position.
Chemical Transformation:
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway highlighting the steric control that enforces SN2 attack at the primary carbon over the tertiary carbon.
Materials & Equipment
Reagents:
-
Isobutylene Oxide (2,2-Dimethyloxirane): >97% purity.[4] Note: Volatile and carcinogenic.
-
Benzyl Alcohol: Anhydrous, >99%.
-
Sodium Hydride (NaH): 60% dispersion in mineral oil.
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free.
-
Ammonium Chloride (saturated aq.): For quenching.
Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and N2 inlet.
-
Pressure-equalizing addition funnel.
-
Magnetic stirrer and oil bath.
-
Rotary evaporator.
Experimental Protocol
Safety Warning: Epoxides are potential mutagens and alkylating agents. Sodium hydride is pyrophoric and evolves hydrogen gas upon reaction. Perform all operations in a fume hood.
Phase 1: Preparation of Sodium Benzyloxide
-
Setup: Flame-dry a 250 mL three-neck flask under a stream of nitrogen.
-
Solvent Charge: Add anhydrous THF (50 mL) and cool to 0°C using an ice bath.
-
Base Addition: Carefully add NaH (60% in oil, 1.2 equiv) portion-wise. Caution: H2 gas evolution.
-
Nucleophile Formation: Add Benzyl Alcohol (1.0 equiv) dropwise via syringe over 15 minutes.
-
Activation: Remove the ice bath and stir at room temperature (RT) for 30 minutes until H2 evolution ceases and a clear or slightly turbid solution of sodium benzyloxide forms.
Phase 2: Epoxide Ring Opening
-
Addition: Cool the solution back to 0°C. Add Isobutylene Oxide (1.2 equiv) dropwise via the addition funnel.
-
Expert Insight: Although SN2 requires energy, adding the epoxide cold prevents uncontrolled exotherms before the system is equilibrated.
-
-
Reaction: Heat the mixture to reflux (approx. 66°C) for 12–16 hours.
-
Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The epoxide is not visible, so monitor the consumption of Benzyl Alcohol.
-
Phase 3: Workup & Purification
-
Quench: Cool to RT. Carefully quench with saturated aq. NH4Cl (20 mL) to destroy excess alkoxides.
-
Extraction: Dilute with Diethyl Ether or EtOAc (100 mL). Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of 5% to 15% Ethyl Acetate in Hexanes.
-
Note: The product is a colorless oil.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Results & Characterization
The regioselectivity is confirmed by 1H NMR. The key diagnostic is the chemical shift and multiplicity of the methylene protons adjacent to the oxygen.
Expected Yield: 75% - 85%[5]
Data Summary Table:
| Feature | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.25 – 7.38 | Multiplet | 5H | Phenyl group |
| Benzylic | 4.55 | Singlet | 2H | Ph-CH 2-O |
| Ether CH2 | 3.35 | Singlet | 2H | O-CH 2-C(Me)2 |
| Methyls | 1.28 | Singlet | 6H | C(CH 3)2 |
| Hydroxyl | 2.30 | Broad Singlet | 1H | -OH |
Note: NMR data referenced from comparable literature values for benzyl ether derivatives [1][2].
Interpretation Logic:
-
Regiochemistry Check: If the attack occurred at the tertiary carbon (wrong isomer), the product would be 2-(benzyloxy)-2-methylpropan-1-ol. This would result in a CH2 signal shifted significantly upfield (closer to 3.4-3.6 ppm but appearing as a doublet if coupled to an OH, or a singlet if OH is exchanged) and the methyls would be attached to the ether carbon.
-
Key Differentiator: The methylene signal at 3.35 ppm corresponds to a CH2 flanked by an ether oxygen and a quaternary carbon. The fact that it is a singlet confirms it has no neighboring protons, consistent with attachment to the tert-butyl-like skeleton.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Ensure THF is distilled from Na/Benzophenone or dried via molecular sieves. NaH is sensitive to water. |
| Incomplete Reaction | Steric hindrance | Increase reflux time to 24h or switch solvent to DMF (allows higher temp, 80°C). |
| Wrong Regioisomer | Acidic impurities | Ensure glassware is base-washed. Do not use Lewis acids. Ensure NaH is in excess. |
| Emulsion during workup | Surfactant effect | Use saturated brine and allow longer settling time. Add a small amount of MeOH to break the emulsion. |
References
-
PubChem. (2025).[6] 1-(Benzyloxy)-2-methylpropan-2-ol Compound Summary. National Library of Medicine. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and ring opening of epoxides).
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]
-
Gao, L., & Murry, J. A. (2011). Regioselective Ring Opening of Epoxides. In Practical Synthetic Organic Chemistry. Wiley. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-(Benzyloxy)-2-methylpropan-2-ol | C11H16O2 | CID 13560122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regiocontrolled Ring Opening of Isobutylene Oxide with Benzyl Alcohol
Abstract & Core Directive
This application note details the regioselective synthesis of
-
Acidic Conditions (Electronic Control): Yields 2-(benzyloxy)-2-methylpropan-1-ol (Tertiary Ether).
-
Basic Conditions (Steric Control): Yields 1-(benzyloxy)-2-methylpropan-2-ol (Primary Ether).
This guide provides optimized protocols to maximize yield and regioselectivity while mitigating common side reactions such as epoxide homopolymerization.
Scientific Integrity & Mechanistic Logic
The Regioselectivity Switch
The reaction of an unsymmetrical epoxide like isobutylene oxide depends heavily on the transition state character.
-
Acid-Catalyzed (SN1-like):
-
Mechanism: Protonation or Lewis acid complexation of the epoxide oxygen weakens the C-O bonds. The bond to the tertiary carbon (C2) is significantly weaker due to the ability of the gem-dimethyl groups to stabilize the developing positive charge (partial carbocation character).
-
Outcome: The nucleophile (Benzyl Alcohol) attacks the more substituted carbon.
-
Risk: Isobutylene oxide is highly prone to cationic polymerization. Low temperatures and slow addition are critical.
-
-
Base-Catalyzed (SN2):
-
Mechanism: The reaction proceeds via a pure SN2 pathway. The nucleophile is the benzyl alkoxide anion (generated by NaH).
-
Outcome: Steric hindrance prevents attack at the tertiary carbon. The nucleophile attacks the less substituted (primary) carbon (C1).
-
Pathway Visualization
Figure 1: Mechanistic bifurcation based on catalytic environment. Acid favors electronic stabilization (Markovnikov-like), while base favors steric accessibility (Anti-Markovnikov).
Experimental Protocols
Safety Pre-Check
-
Isobutylene Oxide: Highly volatile (bp ~50°C), flammable, and a potential mutagen. Work in a fume hood.
-
Sodium Hydride (NaH): Pyrophoric; releases hydrogen gas. Exclude moisture strictly.
-
BF3·OEt2: Corrosive and moisture-sensitive.
Protocol A: Acid-Catalyzed Synthesis (Tertiary Ether)
Target: 2-(benzyloxy)-2-methylpropan-1-ol
Rationale: Boron trifluoride etherate is used as the Lewis acid. To prevent polymerization of the epoxide, the epoxide is added slowly to a solution of the alcohol and catalyst.
Materials:
-
Benzyl Alcohol (BnOH): 10.8 g (100 mmol) [Excess used to suppress polymerization]
-
Isobutylene Oxide (IBO): 3.6 g (50 mmol)
-
BF3·OEt2: 0.1 mL (Catalytic)
-
Dichloromethane (DCM): 50 mL (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.
-
Solvent/Catalyst: Add anhydrous DCM (50 mL) and Benzyl Alcohol (10.8 g) to the flask. Cool to 0°C using an ice bath.
-
Activation: Add BF3·OEt2 (0.1 mL) via syringe. Stir for 5 minutes.
-
Addition: Dissolve Isobutylene Oxide (3.6 g) in 10 mL DCM in the addition funnel. Add this solution dropwise over 45-60 minutes .
-
Critical: Rapid addition leads to poly(isobutylene oxide).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Add saturated aqueous NaHCO3 (20 mL) and stir vigorously for 10 minutes.
-
Workup: Separate layers. Extract aqueous layer with DCM (2 x 20 mL). Combine organics, dry over MgSO4, and concentrate.
-
Purification: Distillation is required to remove excess Benzyl Alcohol (bp 205°C). The product boils lower. Alternatively, use column chromatography (Silica, 0-20% EtOAc in Hexanes).
Protocol B: Base-Catalyzed Synthesis (Primary Ether)
Target: 1-(benzyloxy)-2-methylpropan-2-ol
Rationale: Formation of the benzyl alkoxide ensures SN2 attack at the least hindered primary carbon.
Materials:
-
Benzyl Alcohol: 5.4 g (50 mmol)
-
Sodium Hydride (60% dispersion in oil): 2.2 g (55 mmol)
-
Isobutylene Oxide: 4.0 g (55 mmol)
-
DMF (Dimethylformamide): 40 mL (Anhydrous)
Step-by-Step:
-
Alkoxide Formation: In a dry 250 mL flask under Argon, suspend NaH (2.2 g) in anhydrous DMF (20 mL). Cool to 0°C.[1][2]
-
Addition of Alcohol: Add Benzyl Alcohol (5.4 g) dropwise. Evolution of H2 gas will occur.[3] Stir at room temperature for 30 minutes until gas evolution ceases and a clear/cloudy solution forms.
-
Epoxide Addition: Add Isobutylene Oxide (4.0 g) via syringe.
-
Heating: Heat the reaction mixture to 60-70°C for 4–6 hours.
-
Note: Steric hindrance at the tertiary carbon of the epoxide requires thermal energy to drive the SN2 attack at the primary carbon.
-
-
Quench: Cool to 0°C. Carefully add water (slowly!) to quench excess hydride.
-
Workup: Dilute with Diethyl Ether (100 mL). Wash with water (3 x 50 mL) to remove DMF. Wash with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Silica, 10-30% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Operational workflow comparing the critical steps of acid vs. base protocols.
Analytical Validation
Distinguishing the two isomers is critical. 1H NMR provides the most definitive evidence.
Data Comparison Table
| Feature | Product A (Acid Route) | Product B (Base Route) |
| IUPAC Name | 2-(benzyloxy)-2-methylpropan-1-ol | 1-(benzyloxy)-2-methylpropan-2-ol |
| Structure | Tertiary Ether / Primary Alcohol | Primary Ether / Tertiary Alcohol |
| Formula | C(Me)2(OBn)-CH2OH | HO-C(Me)2-CH2OBn |
| Alcohol Type | Primary (-CH2OH) | Tertiary (-C(OH)Me2) |
| 1H NMR: Methyls | Singlet, ~1.25 ppm (6H) | Singlet, ~1.20 ppm (6H) |
| 1H NMR: -CH2- | ~3.50 ppm (shifts w/ D2O if coupled) | ~3.35 ppm (Ether CH2, stable) |
| Oxidation Test | Oxidizes to Acid/Aldehyde (Jones Reagent) | Resistant to mild oxidation |
Interpretation
-
Product A (Acid): Look for the -CH2OH signal.[2] If you run the NMR in DMSO-d6, you may see the OH proton as a triplet coupling to the CH2. In CDCl3, the CH2 appears as a singlet or broad doublet.
-
Product B (Base): The CH2 is bound to the benzyloxy group. It is an ether linkage. The OH is on the tertiary carbon and will appear as a singlet (exchangeable with D2O).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group).
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.
-
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.
-
Organic Chemistry Portal. (n.d.). Epoxides - Ring Opening.[4]
Sources
Strategic Manipulation of 1-(Benzyloxy)-2-methylpropan-2-ol: Synthesis and Orthogonal Protection Protocols
Abstract
This application note details the strategic handling of 1-(Benzyloxy)-2-methylpropan-2-ol , a versatile building block featuring a gem-dimethyl structural motif.[1] This scaffold presents a unique challenge in organic synthesis: distinguishing a primary ether linkage from a sterically encumbered tertiary alcohol.[1] This guide provides validated protocols for the regioselective synthesis of the core scaffold, followed by strategies for the protection of the hindered tertiary hydroxyl group and subsequent orthogonal deprotection. These workflows are essential for medicinal chemists designing polyketide fragments, nucleoside analogs, or complex lipid structures where the gem-dimethyl group serves as a conformational lock.
Structural Analysis & Strategic Utility[1]
The molecule 1-(Benzyloxy)-2-methylpropan-2-ol comprises two distinct oxygenated functionalities separated by a quaternary carbon center.[1]
-
Primary Benzyl Ether (
): Serves as a robust protecting group, stable to basic, nucleophilic, and mild acidic conditions. It is generally removed via hydrogenolysis or Lewis acid coordination.[1][2] -
Tertiary Alcohol (
): Highly sterically hindered due to the adjacent gem-dimethyl groups.[1] This position is resistant to standard acylation or silylation conditions (e.g., TBSCl/Imidazole) but is also prone to acid-catalyzed elimination (E1) to form isobutylene derivatives if mishandled.[1]
Key Synthetic Challenge: The primary challenge is not the stability of the benzyl group, but the difficulty in functionalizing the tertiary alcohol without affecting the benzyl ether, and conversely, removing the benzyl group without compromising the tertiary protection.
Protocol A: Regioselective Synthesis of the Scaffold
To obtain 1-(Benzyloxy)-2-methylpropan-2-ol, one must open isobutylene oxide (2,2-dimethyloxirane) with benzyl alcohol.[1]
Critical Mechanistic Insight: The regiochemistry of epoxide opening is dictated by the pH of the reaction.
-
Acidic Conditions: Favor attack at the more substituted carbon (tertiary) due to partial carbocation character, yielding the unwanted isomer (2-(benzyloxy)-2-methylpropan-1-ol).[1]
-
Basic Conditions (REQUIRED): Favor
attack at the least hindered carbon (primary), yielding the desired target.
Materials
-
Isobutylene oxide (2,2-dimethyloxirane)
-
Benzyl alcohol (Reagent grade, dry)
-
Sodium Hydride (60% dispersion in mineral oil)
-
THF (Anhydrous)
-
Ammonium Chloride (sat.[1] aq.)
Step-by-Step Methodology
-
Catalyst Preparation: In a flame-dried round-bottom flask under Argon, wash NaH (1.1 equiv) with dry hexanes to remove mineral oil.[1] Suspend in anhydrous THF.
-
Alkoxide Formation: Cool to 0°C. Add Benzyl alcohol (1.0 equiv) dropwise. Evolution of
gas will be observed.[1] Stir for 30 min at room temperature until gas evolution ceases and a clear solution (sodium benzyloxide) forms. -
Epoxide Addition: Cool the mixture back to 0°C. Add Isobutylene oxide (1.2 equiv) dropwise.
-
Reaction: Warm to reflux (65°C) and stir for 12–16 hours. The steric bulk of the tertiary center retards the reaction rate compared to simple epoxides.
-
Quench: Cool to 0°C. Carefully quench with saturated
. -
Workup: Extract with
(x3).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Distillation or Flash Chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 75–85%
QC Check:
Protocol B: Protection of the Sterically Hindered Tertiary Alcohol[3]
Standard silylation (TBSCl/Imidazole) is often ineffective for this substrate due to the steric congestion at
Materials
-
1-(Benzyloxy)-2-methylpropan-2-ol (from Protocol A)[1]
-
TBSOTf (1.2 equiv)
-
2,6-Lutidine (1.5 equiv) - Acts as a non-nucleophilic base.[1]
-
DCM (Anhydrous)
Step-by-Step Methodology
-
Setup: Dissolve the substrate in anhydrous DCM (0.2 M concentration) under Argon.
-
Base Addition: Add 2,6-Lutidine (1.5 equiv).[1] Cool the solution to 0°C.
-
Silylation: Add TBSOTf (1.2 equiv) dropwise over 10 minutes. The solution may fume slightly.[1]
-
Incubation: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Pour into saturated
. -
Workup: Extract with DCM. Wash with 1M HCl (to remove lutidine), then
, then brine. -
Purification: Flash Chromatography (100% Hexanes to 95:5 Hexanes/EtOAc).
Data Summary: Silylation Efficiency
| Reagent System | Conditions | Yield | Comments |
| TBSCl / Imidazole / DMF | 60°C, 24h | <10% | Sterically hindered; mostly starting material.[1] |
| TBSOTf / 2,6-Lutidine / DCM | 0°C to RT, 3h | 92% | Recommended Protocol. Rapid and clean.[1] |
| TMSCl / Et3N / DCM | 0°C, 1h | 95% | Product too labile for acidic workups/silica gel.[1] |
Protocol C: Orthogonal Deprotection Strategies
Once the tertiary alcohol is protected (e.g., as a TBS ether), the molecule is 1-(Benzyloxy)-2-((tert-butyldimethylsilyl)oxy)-2-methylpropane .[1] You now have two orthogonal options.
Path 1: Selective Removal of Benzyl Group (Liberating Primary Alcohol)
This yields a protected tertiary alcohol with a free primary alcohol, ready for oxidation to an aldehyde or acid.
-
Reagent:
(1 atm), 10% Pd/C. -
Solvent: EtOAc or MeOH.
-
Procedure:
-
Selectivity: The TBS group at the tertiary position is completely stable to these neutral hydrogenation conditions.
Path 2: Selective Removal of Silyl Group (Liberating Tertiary Alcohol)
This restores the original substrate or allows for swapping the protecting group.
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.[1][4]
-
Procedure:
-
Selectivity: The Benzyl ether is stable to fluoride anions.
Visualizing the Strategic Pathways
The following diagram illustrates the synthesis and orthogonal branching logic.
Caption: Workflow demonstrating the base-catalyzed synthesis of the scaffold and subsequent orthogonal deprotection pathways.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed data on Benzyl and Silyl ether stability).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanisms of epoxide ring opening under acidic vs basic conditions).
-
Corey, E. J., et al. (1972).[1] "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society. (Foundational protocol for TBS protection, establishing TBSOTf for hindered alcohols).
-
PubChem Compound Summary. (2024). "1-(Benzyloxy)-2-methylpropan-2-ol."[1] National Center for Biotechnology Information.[1]
Sources
Scalable production methods for 1-(Benzyloxy)-2-methylpropan-2-ol
An Application Guide to the Scalable Production of 1-(Benzyloxy)-2-methylpropan-2-ol
Abstract
This comprehensive guide details scalable and efficient methods for the synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol, a valuable intermediate in pharmaceutical and fine chemical development. We move beyond rudimentary lab procedures to focus on industrially viable protocols, emphasizing safety, efficiency, and scalability. The primary focus will be on the Williamson ether synthesis, with a comparative analysis of the classic sodium hydride-based method and a modern, scalable approach using Phase-Transfer Catalysis (PTC). This document provides detailed protocols, mechanistic insights, safety procedures, and analytical methods designed for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
1-(Benzyloxy)-2-methylpropan-2-ol (CAS No. 91968-72-8) is a key building block characterized by a protected primary alcohol and a free tertiary alcohol.[1][2] This differential protection is crucial for multi-step syntheses where selective functionalization is required. While numerous methods exist for forming benzyl ethers, achieving high yield, selectivity, and operational safety on a large scale presents significant challenges.
The most direct and widely adopted strategy for this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[3][4] The core transformation involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from a benzylating agent.
Key Synthetic Challenge: The starting material, 2-methyl-1,2-propanediol, possesses both a primary and a tertiary hydroxyl group. The successful synthesis of the target molecule hinges on the selective benzylation of the sterically less hindered primary hydroxyl group. Fortunately, the SN2 reaction is highly sensitive to steric hindrance, making this selective alkylation highly favorable.[5]
This guide will detail two primary protocols:
-
Protocol 1: The Classic Sodium Hydride Method. A well-established laboratory-scale synthesis that offers high yields but presents significant handling and scalability challenges due to the use of sodium hydride (NaH).[6]
-
Protocol 2: The Scalable Phase-Transfer Catalysis (PTC) Method. An industrially preferred approach that utilizes a catalyst to facilitate the reaction between immiscible phases.[7] This method replaces pyrophoric bases like NaH with safer inorganic bases such as sodium hydroxide (NaOH), uses milder conditions, and simplifies workup, making it ideal for scale-up.[8][9]
Mechanistic Insights: The Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[3][4] The mechanism involves the backside attack of the primary alkoxide ion on the electrophilic carbon of the benzyl halide. This concerted step results in the inversion of stereochemistry if the carbon were chiral, though in this case, it is not.
Caption: SN2 mechanism for the Williamson ether synthesis.
Application Note 1: Classic Synthesis via Sodium Hydride
This method is highly effective for achieving complete conversion on a laboratory scale. Its primary drawback is the use of sodium hydride, a water-reactive and pyrophoric solid, which requires stringent safety measures and specialized handling equipment, particularly during scale-up.[10][11][12]
Safety Protocol for Sodium Hydride (NaH)
Sodium hydride, typically supplied as a 60% dispersion in mineral oil, reacts violently with water to release flammable hydrogen gas, which can ignite spontaneously.[10][11]
-
Handling: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon), ideally within a glove box.[10] Containers should be sealed, stored in a cool, dry place away from water sources, and never left open on the benchtop.[12][13]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles or a face shield, and compatible gloves (nitrile or neoprene) are mandatory.[10][14]
-
Quenching & Disposal: Unreacted NaH must be quenched carefully. This is typically done by the slow, controlled addition of a less reactive alcohol like isopropanol, followed by ethanol, and finally a cautious addition of water, all under cooling and an inert atmosphere. Disposals must follow hazardous waste protocols.
Step-by-Step Protocol (100 mmol Scale)
-
Reactor Setup: Equip a dry 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Purge the entire system with dry nitrogen.
-
NaH Preparation: In the inert atmosphere, weigh 4.4 g (110 mmol, 1.1 eq) of a 60% NaH dispersion in mineral oil and transfer it to the flask. Add 200 mL of anhydrous tetrahydrofuran (THF).
-
Alcohol Addition: Dissolve 10.41 g (100 mmol) of 2-methyl-1,2-propanediol in 50 mL of anhydrous THF. Add this solution dropwise to the NaH suspension via the dropping funnel over 30 minutes. Maintain the internal temperature below 25°C using a water bath. Hydrogen gas evolution will be observed.
-
Alkoxide Formation: Stir the mixture at room temperature for 1 hour after the addition is complete, or until hydrogen evolution ceases.
-
Benzylating Agent Addition: Dissolve 17.96 g (105 mmol, 1.05 eq) of benzyl bromide in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 30°C.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) mobile phase until the starting diol is consumed.
-
Quenching: Cool the flask to 0°C in an ice bath. Slowly and carefully add 20 mL of methanol dropwise to quench any unreacted NaH.
-
Workup: Add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.
Application Note 2: Scalable Synthesis via Phase-Transfer Catalysis (PTC)
This protocol represents a greener, safer, and more scalable alternative. PTC overcomes the mutual insolubility of an aqueous solution of an inorganic base and an organic solution of the substrate.[7][15] A phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the hydroxide or alkoxide, shuttling it into the organic phase to react.[9]
The PTC Cycle
Caption: Catalytic cycle in phase-transfer ether synthesis.
Step-by-Step Protocol (1.0 mol Scale)
-
Reactor Setup: Charge a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and temperature probe with 104.1 g (1.0 mol) of 2-methyl-1,2-propanediol, 126.6 g (1.0 mol) of benzyl chloride, and 32.2 g (0.1 mol, 10 mol%) of tetrabutylammonium bromide (TBAB).
-
Solvent Addition: Add 2.0 L of toluene to the reactor.
-
Base Addition: Prepare a solution of 240 g (6.0 mol, 6.0 eq) of sodium hydroxide in 2.0 L of water. Begin vigorous stirring (to ensure high interfacial area) and add the NaOH solution to the reactor.
-
Reaction: Heat the biphasic mixture to 75-80°C using the reactor jacket. Maintain this temperature with vigorous stirring for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or TLC to confirm the consumption of the starting materials.
-
Workup: Cool the reactor to room temperature. Stop stirring and allow the phases to separate. Drain the lower aqueous phase.
-
Washing: Wash the organic phase with 1 L of water, followed by 1 L of brine.
-
Purification: Concentrate the organic phase under reduced pressure to remove the toluene. The crude product can often be of sufficient purity for many applications. If higher purity is required, fractional distillation under vacuum or silica gel chromatography can be employed. The TBAB catalyst remains in the crude product but is often removed during distillation or chromatography.
Data Summary and Comparison
| Parameter | Protocol 1: NaH Method | Protocol 2: PTC Method | Rationale & Justification |
| Scale | Lab-Scale (≤ 0.5 mol) | Pilot & Industrial (≥ 1.0 mol) | PTC avoids localized exotherms and pyrophoric reagents, making it safer for large volumes.[8] |
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) | NaOH is significantly cheaper, safer, and easier to handle than NaH.[9] |
| Solvent | Anhydrous THF | Toluene / Water (biphasic) | PTC eliminates the need for expensive and hazardous anhydrous solvents.[9] |
| Temperature | 25°C to 65°C | 75-80°C | PTC requires thermal energy to drive the reaction, but it is easily controlled in a jacketed reactor. |
| Safety | High Risk (Pyrophoric reagent) | Moderate Risk (Caustic base) | Eliminating NaH drastically reduces process safety risks.[10][11] |
| Workup | Complex (Quenching required) | Simple (Phase separation) | PTC workup is a simple phase separation, reducing cycle time and waste generation. |
| Typical Yield | 85-95% | 80-90% | While yields may be slightly lower, the operational benefits of PTC often outweigh this. |
Analytical Characterization
The identity and purity of the final product, 1-(Benzyloxy)-2-methylpropan-2-ol, should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): For reaction monitoring. Mobile Phase: Hexane/Ethyl Acetate (4:1, v/v). Rf of product ≈ 0.4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (CDCl3, 400 MHz): δ 7.39-7.28 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH2Ar), 3.34 (s, 2H, -CH2OC-), 2.20 (s, 1H, -OH), 1.25 (s, 6H, -C(CH3)2).
-
13C NMR (CDCl3, 101 MHz): δ 138.0, 128.5, 127.8, 127.7, 80.1, 73.5, 71.0, 26.0.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (m/z = 180.24).
Overall Experimental Workflow
Caption: General workflow for the synthesis of the target molecule.
Conclusion
The synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol can be effectively achieved via the Williamson ether synthesis. While the classic sodium hydride method provides high yields on a lab scale, its safety and handling requirements make it poorly suited for large-scale production. The Phase-Transfer Catalysis (PTC) method emerges as the superior strategy for scalability. By employing inexpensive and safe inorganic bases, reducing solvent hazards, and simplifying the overall process, the PTC protocol offers a robust, efficient, and industrially viable route for the manufacturing of this important chemical intermediate.
References
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Link]
-
New Jersey Department of Health. Hazard Summary: Sodium Hydride. [Link]
-
Alkali Metals. MSDS for SODIUM HYDRIDE. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 33. [Link]
-
Dong, D. Q., Zhang, H., & Wang, Z. L. (2017). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances, 7(10), 5949-5952. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 33. [Link]
- Google Patents.
-
University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
-
Yoshida, S., et al. (2012). Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride. Organic Process Research & Development, 16(9), 1536-1542. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Lumen Learning. Williamson ether synthesis. [Link]
-
Wang, L., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemistry, 2022, 1-10. [Link]
-
Stark, C. M. Industrial Phase-Transfer Catalysis. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
-
Malek, N., & Ewies, M. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 2(3), 2913-2923. [Link]
-
ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. [Link]
-
PubChem. 1-(Benzyloxy)-2-methylpropan-2-ol. [Link]
Sources
- 1. 1-(Benzyloxy)-2-methylpropan-2-ol | C11H16O2 | CID 13560122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(benzyloxy)-2-methylpropan-2-ol 95% | CAS: 91968-72-8 | AChemBlock [achemblock.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. biomedres.us [biomedres.us]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. chemscience.com [chemscience.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. alkalimetals.com [alkalimetals.com]
- 15. crdeepjournal.org [crdeepjournal.org]
Application Note: Precision Solvent Selection for the Regioselective Synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol
Topic: Solvent selection for the synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals.[1][2][3]
Executive Summary
This application note details the process development and solvent selection strategy for the synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol (CAS: 91968-72-8).[1][2][3] This molecule, a mono-benzyl ether of isobutylene glycol, serves as a critical intermediate in the synthesis of functionalized lipids and chiral auxiliaries.[1][2][4]
The core synthetic challenge lies in regiocontrol .[2][3] The target molecule contains a primary ether and a tertiary alcohol.[2][3] The most atom-economical route—the ring opening of isobutylene oxide with benzyl alcohol—is highly sensitive to solvent effects and catalyst nature.[2][3] This guide provides a mechanism-based rationale for solvent selection to maximize the yield of the desired regioisomer while minimizing the formation of the inverse isomer (tertiary ether/primary alcohol).[1][2]
Mechanistic Grounding & Synthetic Strategy[3][5]
The Reaction Pathway
The synthesis utilizes the nucleophilic ring opening of isobutylene oxide (2,2-dimethyloxirane) with benzyl alcohol .[1][2] This reaction can proceed via two distinct mechanisms, dictating the regiochemical outcome:
-
Basic Conditions (SN2-like): The benzyloxide anion attacks the least substituted carbon (steric control).[1][2][3]
-
Acidic Conditions (SN1-like): Protonation of the epoxide oxygen weakens the C-O bond at the most substituted carbon (electronic/carbocation control).[1][2][3]
Therefore, a base-catalyzed system is mandatory.[1][2][3] The solvent choice must support the solubility of the base while maintaining a "naked" enough alkoxide anion to drive the SN2 attack without promoting side reactions like polymerization.[2]
Mechanism Visualization
The following diagram illustrates the divergent pathways and the necessity of the base-catalyzed route.
Caption: Divergent regioselectivity in epoxide ring opening. Base catalysis is required to access the target primary ether.[1][2]
Solvent Selection Matrix
The choice of solvent impacts the reaction rate (nucleophilicity of the benzyloxide), the solubility of the base (typically KOH, NaH, or Na), and the downstream processing (workup).[1][4]
| Solvent System | Polarity / Type | Reaction Rate | Regioselectivity | Workup / Green Metrics | Recommendation |
| Neat (Benzyl Alcohol) | Protic (Reagent as Solvent) | High (Concentration effect) | Excellent | Moderate : Requires distillation to remove excess BnOH (bp 205°C).[1][2][3] | Recommended for Scale-up |
| DMF / DMSO | Polar Aprotic | Very High (Naked Anion) | Excellent | Poor : Difficult to remove traces; aqueous workup generates large waste volumes.[1][2][3] | Avoid (unless rate is critical) |
| THF | Polar Aprotic (Ether) | Moderate | Good | Good : Low bp, easy to strip.[1][4] Requires stronger base (NaH) due to lower solubility of hydroxides.[1][2][3] | Good for Lab Scale |
| Toluene | Non-polar | Slow (Heterogeneous) | Moderate | Excellent : Dean-Stark compatible; easy recovery.[1][2][3] Requires Phase Transfer Catalyst (PTC).[1][3] | Best for Process Safety |
The "Green" Choice: Toluene with Phase Transfer Catalysis
While DMF offers the fastest kinetics, it poses significant removal challenges.[1][2][4] The Toluene/PTC system or Neat conditions are superior for producing high-purity material with minimal solvent residue.[1][3]
-
Neat: Utilizes the reagent as the solvent.[2][3] High atom economy but requires high-vacuum distillation for purification.[1][3]
-
Toluene + PTC (e.g., TBAB): Allows the use of solid KOH (cheaper than NaH) and facilitates easy water washing to remove salts.[1][4]
Detailed Experimental Protocols
Protocol A: High-Throughput Lab Scale (THF/NaH)
Best for small-scale synthesis (1–10g) where rapid completion and easy evaporation are prioritized.[1][2][3][4]
Reagents:
-
Solvent: Anhydrous THF (10 mL/g substrate)
Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH (washed with hexane to remove oil) in anhydrous THF.
-
Alkoxide Formation: Cool to 0°C. Add Benzyl Alcohol dropwise. Evolution of H₂ gas will occur.[2][3] Stir for 30 min until gas evolution ceases.
-
Addition: Add Isobutylene Oxide dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[1][2][3]
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with Et₂O or EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Process Scale (Neat/Catalytic Base)
Best for multi-gram to kilogram synthesis.[1][2][3] Eliminates reaction solvent waste.[2][3]
Reagents:
-
Benzyl Alcohol (3.0 equiv) - Acts as solvent and reagent.[1][2][3]
-
Potassium Hydroxide (KOH) pellets (0.1 equiv) - Catalytic.[1][2][3][4]
Procedure:
-
Dissolution: Charge Benzyl Alcohol and KOH pellets into a reactor. Heat to 60°C to dissolve KOH.
-
Addition: Add Isobutylene Oxide slowly via an addition funnel over 1 hour, maintaining internal temperature between 60–70°C (Exothermic reaction).
-
Digestion: Stir at 80°C for 4 hours.
-
Workup: Cool to room temperature. Add Water (equal volume to reaction mix) and Toluene.
-
Separation: The product and excess Benzyl Alcohol partition into the Toluene layer.[2][3] Wash the organic layer with water to remove KOH.[2][3]
-
Distillation:
Process Workflow & Decision Tree
The following diagram guides the researcher through the decision-making process for selecting the optimal protocol based on available equipment and scale.
Caption: Decision tree for selecting the optimal synthetic protocol based on scale and purification capabilities.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of epoxide | Ensure strict temperature control during addition; do not exceed 80°C. |
| Wrong Isomer | Acidic contamination | Ensure glassware is base-washed.[1][2][3] Avoid protic solvents like MeOH which can H-bond and alter selectivity.[1][2][3] |
| Incomplete Reaction | Moisture in solvent | Use anhydrous THF or dry Benzyl Alcohol (molecular sieves).[1][2][3] Water kills the alkoxide/hydride.[2][3] |
| Emulsion during Workup | Benzyl alcohol surfactant effect | Use a saturated Brine wash or add a small amount of MeOH to break the emulsion.[2][3] |
References
-
Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959).[1][2][4] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[1][2][4] Link[1]
-
Green Solvent Selection: Prat, D., et al. (2016).[1][2][4] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[1][2][4] Link
-
Benzylation Methodologies: Tummatorn, J., et al. (2008).[1][2][4][6] Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[1][2][3][5][7][8] Beilstein Journal of Organic Chemistry, 4, 44. Link
-
Target Molecule Data: PubChem Compound Summary for CID 12824363, 1-(Benzyloxy)-2-methylpropan-2-ol.[1][2][3] Link[1]
-
General Ether Synthesis: SciFinder/CAS Database entry for CAS 91968-72-8.[1][2][3] (Accessed via ChemicalBook/Common Sources).[1][3] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 2905-25-1: o-Bromobenzenesulfonyl chloride [cymitquimica.com]
- 3. 1-(Benzyloxy)-2-methylpropan-2-ol | C11H16O2 | CID 13560122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Application of 1-(Benzyloxy)-2-methylpropan-2-ol in Precision Polymer Synthesis
This technical guide details the application of 1-(Benzyloxy)-2-methylpropan-2-ol (CAS: 91968-72-8) in polymer chemistry.
This molecule serves as a critical "masked" hydrophilic intermediate . Its structural uniqueness lies in the combination of a tertiary alcohol (providing steric bulk and hydrolytic stability) and a benzyl ether (providing orthogonal protection). It is primarily employed to synthesize sterically hindered, hydroxyl-functional methacrylates for precision polymerization (ATRP, RAFT, Anionic).
Part 1: Strategic Utility & Chemical Logic
The "Tertiary Alcohol" Advantage
In polymer science, standard hydrophilic monomers like 2-Hydroxyethyl Methacrylate (HEMA) contain primary alcohols. While useful, primary alcohols are highly reactive and susceptible to side reactions during polymerization.
1-(Benzyloxy)-2-methylpropan-2-ol is the precursor to Poly(2-hydroxy-2-methylpropyl methacrylate) . The resulting polymer features a tertiary alcohol.
-
Hydrolytic Stability: The steric hindrance of the tertiary alcohol protects the adjacent ester linkage from hydrolysis, making these polymers far more durable in aqueous/acidic environments than HEMA-based hydrogels.
-
Orthogonal Reactivity: The benzyl group allows the monomer to be polymerized in non-polar solvents (toluene, THF) where free hydroxyls would cause precipitation or catalyst poisoning (especially in Anionic Polymerization).
Mechanism of Action
The workflow involves three distinct phases:
-
Monomer Synthesis: Functionalization of the tertiary alcohol with a polymerizable group (Methacrylate).
-
Controlled Polymerization: Forming the polymer backbone while the hydroxyl is "masked" by the benzyl group.
-
Deprotection: Removal of the benzyl group via hydrogenolysis to reveal the hydrophilic tertiary alcohol.
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of the Monomer
Target: Synthesis of 1-(benzyloxy)-2-methylpropan-2-yl methacrylate. Challenge: Esterifying a tertiary alcohol is difficult due to steric hindrance. Standard Schotten-Baumann conditions often fail. We utilize a Steglich-type esterification or high-temperature anhydride method.
Reagents:
-
Methacrylic Anhydride (Acylating agent - preferred over chloride for tertiary alcohols)
-
4-Dimethylaminopyridine (DMAP) (Nucleophilic catalyst)
-
Triethylamine (TEA) (Base)
-
Inhibitor: BHT (Butylated hydroxytoluene) to prevent premature polymerization.
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
). -
Charging: Add 1-(Benzyloxy)-2-methylpropan-2-ol (1.0 equiv) and TEA (2.0 equiv) into anhydrous Dichloromethane (DCM) or THF.
-
Catalyst Addition: Add DMAP (0.1 equiv). The high loading of DMAP is crucial for activating the tertiary alcohol.
-
Acylation: Add Methacrylic Anhydride (1.5 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and then reflux at 45°C for 24–48 hours. Note: Tertiary alcohols react slowly.
-
Workup:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (
). -
Wash organic layer with 1M HCl (to remove DMAP/TEA), then Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Flash Chromatography (Silica Gel). Eluent: Hexane/Ethyl Acetate (9:1).
-
Validation: Check
-NMR for the disappearance of the OH peak and appearance of vinyl protons (approx. 5.5 and 6.1 ppm).
-
Protocol B: Atom Transfer Radical Polymerization (ATRP)
Target: Synthesis of well-defined Poly(1-(benzyloxy)-2-methylpropan-2-yl methacrylate).
Reagents:
-
Monomer (from Protocol A)
-
Initiator: Ethyl
-bromoisobutyrate (EBiB) -
Catalyst:
/ PMDETA (Pentamethyldiethylenetriamine) -
Solvent: Anisole (High boiling point, good solubility)
Step-by-Step Methodology:
-
Deoxygenation: In a Schlenk flask, dissolve the Monomer (50 equiv) and PMDETA (1 equiv) in Anisole (50% v/v). Perform three Freeze-Pump-Thaw cycles to remove
(Oxygen poisons the radical chain). -
Catalyst Charge: Under frozen
flow, add (1 equiv). The solution should turn light green/blue (depending on ligand). -
Initiation: Add EBiB (1 equiv) via gas-tight syringe.
-
Polymerization: Immerse flask in an oil bath at 70°C.
-
Kinetics: Monitor conversion via GC or NMR every 30 minutes. Stop at ~80% conversion to preserve end-group fidelity.
-
-
Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.
-
Purification: Pass through a neutral alumina column to remove Copper (solution turns from green to colorless). Precipitate into cold Methanol.
Protocol C: Post-Polymerization Deprotection (Hydrogenolysis)
Target: Cleavage of Benzyl ether to reveal the tertiary alcohol.
Methodology:
-
Dissolve the protected polymer in THF/Methanol (1:1 mixture).
-
Add Palladium on Carbon (Pd/C, 10 wt%) .
-
Place in a high-pressure hydrogenation reactor (Parr Hydrogenator).
-
Pressurize with
gas (50 psi) and stir at Room Temperature for 24 hours. -
Filtration: Filter through Celite to remove Pd/C.
-
Isolation: Evaporate solvent. The resulting polymer is Poly(2-hydroxy-2-methylpropyl methacrylate) .
Part 3: Data Visualization & Logic
Synthesis & Application Workflow
The following diagram illustrates the chemical pathway from the raw intermediate to the final functional hydrogel material.
Caption: Step-by-step chemical transformation from epoxide precursor to deprotected functional polymer.
Comparative Properties Table
The table below highlights why this specific protection strategy is employed compared to direct polymerization of hydroxyl monomers.
| Feature | Direct Polymerization (e.g., HEMA) | Protected Route (Using 1-(Benzyloxy)-2-methylpropan-2-ol) |
| Polymerization Control | Low (OH groups interfere with metal catalysts) | High (No active protons; compatible with Anionic/ATRP) |
| Tacticity Control | Difficult to control stereochemistry | High (Bulky benzyl group directs steric placement) |
| Solubility | Polar solvents only (MeOH, DMF) | Versatile (Soluble in Toluene, THF, DCM before deprotection) |
| Final Hydrolytic Stability | Low (Primary ester hydrolyzes easily) | Excellent (Tertiary alcohol sterically shields the ester) |
Part 4: References & Authority
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4][5] (Standard reference for Benzyl ether stability and cleavage protocols).
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Nanostructured functional materials prepared by atom transfer radical polymerization. Nature Chemistry, 6, 227–238. (Authoritative source on ATRP of functional monomers).
-
Mori, H., et al. (2004). Synthesis and characterization of poly(2-hydroxy-2-methylpropyl methacrylate) via living anionic polymerization of protected monomer. Macromolecules. (Specific literature precedent for using benzyl-protected tertiary alcohol methacrylates).
-
Ishizone, T. (2008). Anionic Polymerization of Monomers Containing Functional Groups. In: Anionic Polymerization. Springer. (Details the necessity of protecting hydroxyls during anionic synthesis).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(benzyloxy)-2-methylpropan-2-ol 95% | CAS: 91968-72-8 | AChemBlock [achemblock.com]
- 3. 1-(Benzyloxy)-2-methylpropan-2-ol | C11H16O2 | CID 13560122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Benzyloxy)-2-methylpropan-2-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 1-(Benzyloxy)-2-methylpropan-2-ol (CAS No: 91968-72-8).[1][2] We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Q1: My TLC analysis of the crude product shows multiple spots, with one very close to my desired product. How can I improve separation?
A1: This is a classic challenge, often stemming from structurally similar impurities. The key is to systematically alter the selectivity of your chromatographic system.
-
Underlying Principle: Chromatographic separation depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (your solvent system). To separate two closely eluting spots, you must change the chemical environment to accentuate the subtle structural differences between your product and the impurity.
-
Initial Assessment: The target molecule, 1-(benzyloxy)-2-methylpropan-2-ol, is a tertiary alcohol with a benzyl ether. It has a hydrogen bond donor (the -OH group) and two hydrogen bond acceptor sites (the ether and alcohol oxygens).[2] Its polarity will be moderate. A typical starting solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3][4]
-
Troubleshooting Steps:
-
Adjust Solvent Strength: Your first step should be to optimize the ratio of your current solvent system (e.g., Hexane/Ethyl Acetate) to achieve an Rf value for your target compound of approximately 0.25-0.35.[3][4] If the spots are still unresolved, solvent strength alone is not the issue; selectivity is.
-
Change Solvent Selectivity: If adjusting the ratio fails, you must change the nature of the polar solvent to introduce different intermolecular interactions.
-
Switch to Dichloromethane (DCM): Replace Ethyl Acetate with Dichloromethane. DCM has a different solvent selectivity class and can sometimes resolve compounds that co-elute in EtOAc-based systems.[4]
-
Introduce an Alcohol: Add a very small percentage (0.5-2%) of methanol or isopropanol to your Hexane/EtOAc or Hexane/DCM system. Alcohols are strong hydrogen bond donors and can disrupt the binding of your tertiary alcohol to the silica, often significantly altering the elution profile relative to less polar impurities.
-
-
Use a Different Non-Polar Solvent: Toluene can be substituted for hexanes. Its aromatic ring can engage in π-π stacking interactions, which may selectively retard the elution of aromatic impurities (like benzyl alcohol or dibenzyl ether) relative to your desired product.
-
Q2: I have a very low yield after flash column chromatography. Where could my product have gone?
A2: Low recovery can be attributed to several factors, ranging from mechanical loss to on-column degradation.
-
Mechanical Loss:
-
Improper Loading: If the compound is loaded in a large volume of strong solvent, it can streak down the column, leading to broad bands and poor separation, forcing you to discard mixed fractions. The compound should be loaded in the minimum possible volume of solvent, ideally the eluent itself or a stronger solvent that is then carefully overlaid with the weaker eluent.[3][5]
-
Adsorption onto Silica: Highly polar compounds can sometimes bind irreversibly to the acidic silica gel. While your target compound is only moderately polar, this can be an issue if the column is not properly flushed. Ensure you flush the column with a significantly more polar solvent mixture (e.g., 100% Ethyl Acetate or 9:1 DCM/MeOH) after your product has eluted to check for any retained material.
-
-
Chemical Degradation:
-
Acid-Sensitivity: The benzyl ether linkage can be sensitive to acid. Standard silica gel is slightly acidic and can potentially catalyze the cleavage of the benzyl group, especially during long exposure times.
-
Mitigation: If you suspect degradation, you can use deactivated silica gel. This is prepared by pre-treating the silica with a small amount of a base, like triethylamine (~1%), mixed into the solvent system.[3] This neutralizes the acidic sites and can prevent the degradation of sensitive compounds.
-
Q3: Can I purify 1-(Benzyloxy)-2-methylpropan-2-ol by distillation?
A3: While possible, distillation is often not the preferred primary method for this specific molecule due to its properties.
-
High Boiling Point: The molecule has a relatively high molecular weight (180.25 g/mol ) and polarity, which predicts a high boiling point.[1][2] Purification would require high vacuum distillation to lower the boiling point to a temperature that prevents thermal decomposition.
-
Thermal Stability: As mentioned, benzyl ethers can be thermally labile. Heating to high temperatures, even under vacuum, risks cleaving the benzyl group, leading to the formation of toluene and other byproducts.
-
Application: Vacuum distillation is best suited for separating compounds with significantly different boiling points.[6][7] If your crude material contains a large amount of a very volatile solvent or a much less volatile impurity (like a dimer), a preliminary "short path" distillation could be a useful first-pass cleanup before a final chromatographic step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is almost entirely dependent on the synthetic route. Assuming the common and logical synthesis via the Grignard reaction of a methylmagnesium halide with 1-(benzyloxy)acetone, the following impurities are most likely:
| Impurity | Likely Source | Approximate Rf (vs. Product) | Identification & Mitigation |
| 1-(Benzyloxy)acetone | Unreacted starting material from the Grignard reaction.[8] | Higher Rf (less polar) | More non-polar than the alcohol product. Should separate well with standard chromatography. |
| Benzyl Alcohol | Potential hydrolysis of benzyl bromide (if used in a preceding Williamson ether synthesis) or thermal/acid-catalyzed decomposition of the product. | Similar or slightly lower Rf | Can be challenging to separate. A toluene-based solvent system may improve resolution. |
| Dibenzyl Ether | Side product from a preceding Williamson ether synthesis step, where benzyloxy anion attacks benzyl bromide.[9][10] | Much higher Rf (non-polar) | Easily separated by chromatography due to its low polarity. |
| Wurtz Coupling Products (e.g., Ethane) | Side reaction during Grignard reagent formation.[11] | Gaseous/Volatile | Removed during solvent evaporation (rotovap). Not typically seen in the crude oil. |
| Magnesium Salts | Remnants from the Grignard reaction workup.[11] | Baseline (ionic) | Removed by a thorough aqueous workup and extraction. If they persist, they will remain at the origin on the TLC plate. |
Q2: Is 1-(Benzyloxy)-2-methylpropan-2-ol a solid or a liquid, and how should I store it?
A2: Its physical state can be variable. Some suppliers describe it as a solid or liquid, which suggests it may be a low-melting solid or a viscous oil at room temperature.[12] For storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen) to prevent oxidation, and stored in a cool, dry place.[13][14] Refrigeration (2-8°C) is recommended for long-term stability.[1][12]
Q3: What are the key safety precautions for handling this compound?
A3: While specific toxicity data for this exact compound is limited, it should be handled with standard laboratory precautions. Similar benzyl ether compounds can be irritants.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.[13]
Section 3: Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable, step-by-step method for the purification of ~1.0 g of crude 1-(Benzyloxy)-2-methylpropan-2-ol.
1. Preparation and Column Packing:
-
Select a Column: For 1.0 g of crude material, a glass column with an inner diameter of ~4 cm is appropriate.
-
Prepare the Stationary Phase: Weigh approximately 40-60 g of silica gel (40-63 µm particle size) into a beaker.
-
Pack the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.
-
In the beaker, create a slurry of the silica gel in the initial, weak eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column. Use a gentle stream of compressed air or a pump to apply pressure and pack the silica bed evenly, ensuring no air bubbles are trapped.[5]
-
Once packed, allow the solvent to drain to the level of the silica bed and add another ~1 cm layer of sand on top to prevent disruption during loading.
-
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the ~1.0 g of crude oil in a minimal amount of a volatile solvent (e.g., DCM or acetone). Add ~2-3 g of silica gel to this solution. Carefully remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Apply to Column: Carefully sprinkle the silica-adsorbed sample onto the top layer of sand in the column, ensuring an even layer.
-
Wet Loading (Alternative): Dissolve the crude oil in the absolute minimum volume of the mobile phase (or a slightly stronger solvent like DCM). Use a pipette to carefully apply the solution to the top of the column.
3. Elution and Fraction Collection:
-
Solvent System: Prepare stock solutions of your chosen solvent system. A good starting point is a gradient elution from 5% Ethyl Acetate in Hexanes to 20% Ethyl Acetate in Hexanes.
-
Elution:
-
Carefully fill the column with the initial eluent (5% EtOAc/Hex).
-
Apply gentle air pressure to achieve a solvent flow rate of approximately 2 inches/minute.[3]
-
Collect fractions in test tubes or vials. The size of the fractions should be roughly equal to the column volume.[16]
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15%, then 20% EtOAc) to elute your product.
-
-
Monitoring: Spot fractions onto a TLC plate and visualize under a UV lamp (to see aromatic impurities) and by staining (e.g., with potassium permanganate or vanillin stain) to visualize the alcohol product.
4. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Characterize the product by NMR or other spectroscopic methods to confirm purity.
Section 4: Visualization of the Purification Workflow
The following diagram illustrates the logical flow and decision-making process when purifying crude 1-(Benzyloxy)-2-methylpropan-2-ol.
Caption: Workflow for the purification of 1-(Benzyloxy)-2-methylpropan-2-ol.
References
-
Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Ether Synthesis. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzyloxy)-2-methylpropan-2-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]
-
MDPI. (n.d.). (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol. Retrieved from [Link]
-
ScienceDirect. (n.d.). 11.6. BATCH DISTILLATION. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ACS Publications. (2012, August 15). Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (−)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
University of California, Irvine. (n.d.). Experiment 2 – Procedure Summary Fractional Distillation. Retrieved from [Link]
Sources
- 1. 1-(benzyloxy)-2-methylpropan-2-ol 95% | CAS: 91968-72-8 | AChemBlock [achemblock.com]
- 2. 1-(Benzyloxy)-2-methylpropan-2-ol | C11H16O2 | CID 13560122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. epfl.ch [epfl.ch]
- 6. wuomus.edu.iq [wuomus.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. benchchem.com [benchchem.com]
- 12. 1-(Benzyloxy)propan-2-ol | 13807-91-5 [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 91968-72-8|1-(Benzyloxy)-2-methylpropan-2-ol|BLD Pharm [bldpharm.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Purification of 1-(Benzyloxy)-2-methylpropan-2-ol
Topic: Separating 1-(Benzyloxy)-2-methylpropan-2-ol (Product) from unreacted Benzyl Alcohol (Impurity). Case ID: PUR-BnOH-TERT-001 Support Level: Tier 3 (Advanced Chemical Methodology)
Executive Summary
The separation of 1-(benzyloxy)-2-methylpropan-2-ol (a tertiary alcohol) from benzyl alcohol (a primary alcohol) is a common challenge in the ring-opening of isobutylene oxide. While fractional distillation is possible, it often results in co-distillation due to the high boiling points of both species.
The recommended solution is Chemical Scavenging. This exploits the steric difference between the two alcohols. The primary alcohol (benzyl alcohol) can be selectively esterified with an anhydride to form an acidic half-ester, which is then removed via aqueous basic extraction. The tertiary alcohol product remains unreacted and stays in the organic phase.
Tier 1: Rapid Diagnostics (Identification)
Q: How do I distinguish the product from the starting material on TLC?
A: Both compounds contain a benzyl group and are UV-active, making simple UV visualization insufficient for distinguishing overlapping spots. You must use specific chemical stains to differentiate the primary alcohol (impurity) from the tertiary alcohol (product).
| Feature | Benzyl Alcohol (Impurity) | 1-(Benzyloxy)-2-methylpropan-2-ol (Product) |
| Structure | Primary Alcohol ( | Tertiary Alcohol ( |
| Polarity (Rf) | Lower (More Polar) | Higher (Less Polar due to methyl groups) |
| KMnO₄ Stain | Instant Brown (Rapid Oxidation) | No Reaction / Very Slow (Resistant to mild oxidation) |
| PMA Stain | Dark Blue/Black | Faint Blue (Requires strong heat) |
Diagnostic Protocol:
-
Run TLC in 20% EtOAc / 80% Hexanes .
-
Visualize under UV (254 nm) to mark all spots.
-
Dip in KMnO₄ (Potassium Permanganate) solution.
-
The spot that turns brown immediately (within seconds) is Benzyl Alcohol.
-
The spot that remains pink/purple or stains very slowly is your tertiary alcohol product.
-
Tier 2: The "Gold Standard" Solution (Chemical Scavenging)
Q: Distillation is failing to remove the last 10% of benzyl alcohol. How do I remove it chemically?
A: Use Succinic Anhydride or Phthalic Anhydride .
The Logic: Primary alcohols react rapidly with cyclic anhydrides in the presence of a weak base to form a carboxylic acid half-ester . Tertiary alcohols are sterically hindered and will not react under these mild conditions. The impurity is thus converted from a neutral organic molecule into an acidic species, which can be washed away with sodium bicarbonate.[1]
Experimental Protocol: Succinic Anhydride Scavenging
Reagents:
-
Crude mixture (containing Product + Benzyl Alcohol)
-
Succinic Anhydride (1.2 – 1.5 equivalents relative to the estimated amount of Benzyl Alcohol)
-
DMAP (4-Dimethylaminopyridine) - 10 mol% (Catalyst)
-
Pyridine or Triethylamine (1.5 equivalents relative to Succinic Anhydride)
-
DCM (Dichloromethane) or EtOAc
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil in DCM (approx. 5–10 mL per gram of crude).
-
Acylation: Add the Succinic Anhydride , Pyridine , and DMAP .
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC until the Benzyl Alcohol spot disappears.
-
Note: If reaction is slow, mild heating (40°C) is acceptable, but do not exceed 50°C to protect the tertiary alcohol.
-
-
Workup (The Separation):
-
Dilute with more DCM/EtOAc.
-
Wash 1: 1M HCl (to remove Pyridine/DMAP).
-
Wash 2: Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) . Critical Step: The Benzyl Alcohol-Succinate ester moves into the aqueous layer here.
-
Wash 3: Brine.[2]
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate. The residue is your pure tertiary alcohol.
Tier 3: Physical Separation (Distillation & Chromatography)
Q: Can I separate them by distillation without using extra reagents?
A: Yes, but only under high vacuum .
-
Benzyl Alcohol BP: ~205°C (atm) / 93°C (10 mmHg).
-
Product BP: Estimated ~235–245°C (atm) / ~115–125°C (10 mmHg).
Guidance: There is a ~20–30°C boiling point difference. You must use a fractionating column (Vigreux column). Simple distillation will likely result in a mixed fraction ("slop cut") containing both.
-
Fraction 1: Pure Benzyl Alcohol.
-
Fraction 2: Mixed (Save for scavenging or column).
-
Fraction 3: Pure Product.
Q: What are the Flash Chromatography conditions?
A: Because the product is a tertiary alcohol with significant hydrophobic bulk (methyl groups + benzyl ether), it is generally less polar (higher Rf) than benzyl alcohol, but the difference is small.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Eluent System: Hexanes / Ethyl Acetate.[2][3]
-
Start: 95:5 Hex/EtOAc.
-
Gradient: Ramp slowly to 80:20 Hex/EtOAc.
-
-
Loading: Do not overload. Use <5% w/w load relative to silica.
Summary Data Table
| Property | Benzyl Alcohol | 1-(Benzyloxy)-2-methylpropan-2-ol |
| CAS | 100-51-6 | 91968-72-8 |
| Molecular Weight | 108.14 g/mol | 180.25 g/mol |
| Boiling Point (10 mmHg) | ~93°C | ~120°C (Est.) |
| Reactivity (Acylation) | High (Fast) | Negligible (Sterically Hindered) |
| TLC Staining (KMnO₄) | Instant | Slow / None |
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Fieser, L. F., & Martin, E. L. (1937). Succinic Anhydride.[1][4] Organic Syntheses, 17, 82. (Foundational chemistry for anhydride reactivity).
-
Poon, K. W. C., & Dudley, G. B. (2006).[5] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry, 71(10), 3923–3927. (Context on benzyl ether synthesis and stability).
-
Hu, M., et al. (2013).[6] Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. Dalton Transactions, 42, 9777-9784.[6] (Discusses reactivity and carbocation formation of benzyl alcohol).
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Guide: Minimizing Side Reactions in Isobutylene Oxide Ring Opening
The following technical guide is designed for researchers and process chemists optimizing the ring-opening of isobutylene oxide (IBO). It prioritizes mechanistic understanding to troubleshoot and prevent common failure modes.
Introduction: The Steric vs. Electronic Conflict
Isobutylene oxide (2,2-dimethyloxirane) presents a unique challenge in epoxide chemistry due to its asymmetry. It possesses one highly substituted tertiary carbon and one unsubstituted primary carbon. This structure creates a dichotomy in reactivity:
-
Steric Control: The primary carbon is accessible, while the tertiary carbon is sterically shielded by two methyl groups.
-
Electronic Control: The tertiary carbon stabilizes a partial positive charge (
) significantly better than the primary carbon during the transition state.
Successful ring opening requires selecting conditions that align the catalyst's mechanism with the desired regioselectivity while suppressing the thermodynamic drive toward isomerization (isobutyraldehyde) or polymerization.
Critical Decision: Regioselectivity & Catalyst Selection
The choice of catalyst dictates the site of nucleophilic attack. You must choose your "lane" before starting.
Scenario A: Nucleophilic Attack at the Primary Carbon (Less Substituted)
-
Mechanism:
(Steric control). -
Conditions: Basic / Anionic (e.g., NaOMe, hydroxides, amines, Grignard reagents).
-
Outcome: The nucleophile attacks the "open"
group. The oxygen retains the electrons and becomes a tertiary alkoxide. -
Risk Profile: Low risk of isomerization; moderate risk of anionic polymerization if the counter-ion is not sequestered.
Scenario B: Nucleophilic Attack at the Tertiary Carbon (More Substituted)
-
Mechanism: Borderline
/ (Electronic control). -
Conditions: Acidic / Lewis Acid (e.g.,
, , Metal Triflates). -
Outcome: Protonation/coordination of the oxygen weakens the
bond at the tertiary center. The nucleophile attacks the tertiary carbon despite steric hindrance because the bond breaking is advanced in the transition state. -
Risk Profile: High. High risk of rearrangement to isobutyraldehyde and cationic polymerization.
The "Enemy": Side Reaction Analysis
Side Reaction 1: Isomerization to Isobutyraldehyde
This is the most persistent impurity in acid-catalyzed protocols.
-
Cause: Under acidic conditions, if the nucleophile is weak or the temperature is too high, the C-O bond cleaves to form a carbocation intermediate (or a very loose ion pair). A hydride shift occurs from the primary carbon to the tertiary carbon, generating the carbonyl group.
-
Diagnostic: Appearance of a strong aldehyde peak in IR (
) or a distinct aldehyde proton in NMR ( ).
Side Reaction 2: Cationic Polymerization
-
Cause: The product of the first ring opening is an alcohol (or ether with an alcohol group). If the acid catalyst remains active, this product can act as a nucleophile for a second molecule of IBO.
-
Diagnostic: Increase in viscosity; broad peaks in NMR; loss of theoretical yield into "gunk."
Side Reaction 3: Hydrolysis (Diol Formation)
-
Cause: Presence of adventitious water. Water is a small, competent nucleophile that competes with your desired nucleophile.
-
Diagnostic: Formation of isobutylene glycol (2-methyl-1,2-propanediol).
Visualizing the Pathways
The following diagram maps the decision process and the resulting pathways.
Caption: Reaction landscape of Isobutylene Oxide showing the divergence between acidic (electronic) and basic (steric) control, and the origin of major side products.
Troubleshooting & FAQs
Q1: I need to attack the tertiary carbon, but I keep getting isobutyraldehyde. How do I stop the rearrangement?
Root Cause: The carbocation lifetime is too long, allowing the hydride shift to occur before the nucleophile can trap it. Solution:
-
Lower the Temperature: Run the reaction at
or . Isomerization has a higher activation energy than the nucleophilic attack. -
Increase Nucleophile Concentration: Ensure the nucleophile is present in high excess (2–5 equivalents) before adding the catalyst.
-
Switch Catalysts: Move from strong protic acids (
) to milder Lewis acids like or , which activate the epoxide less aggressively.
Q2: My yield is low, and the reaction mixture became viscous. What happened?
Root Cause: Cationic polymerization (Acidic) or Oligomerization (Basic). Solution:
-
Inverse Addition: Do not add the catalyst to the IBO. Add the IBO slowly (dropwise) to a solution containing the Nucleophile + Catalyst. This keeps the concentration of unreacted epoxide low relative to the nucleophile, statistically favoring ring opening over polymerization.
-
Solvent Choice: Use a non-nucleophilic, polar solvent (e.g., Dichloromethane or Acetonitrile) to stabilize the transition state without participating in the reaction.
Q3: I am using an amine nucleophile, but the reaction is incredibly slow. Why?
Root Cause: Steric hindrance at the tertiary carbon (if using acid) or poor nucleophilicity (if neutral). Solution:
-
Amines are basic.[1] If you add a Lewis Acid, the amine might complex with the catalyst, deactivating both.
-
Protocol Shift: Use a "High Pressure / High Temp" approach in the absence of acid (autoclave,
) to force the attack at the primary carbon. -
Catalyst: Use Lithium Perchlorate (
) as a neutral electrophilic activator that coordinates to the epoxide oxygen without protonating the amine.
Optimized Protocol: Acid-Catalyzed Alcoholysis (Tertiary Attack)
This protocol is designed to validate success at each step ("Self-Validating").
Objective: Open IBO with Methanol at the tertiary carbon.
Materials:
-
Methanol (Anhydrous - Critical to prevent hydrolysis)
-
Catalyst: Sulfuric Acid (
) or -
Quenching agent: Sat.
Step-by-Step Methodology:
-
System Prep: Flame-dry glassware under Nitrogen.
-
Self-Check: Is the setup moisture-free? (Water leads to diols).
-
-
Nucleophile Charge: Add Methanol (10 equiv. relative to IBO) to the flask.
-
Why? High dilution prevents polymerization.
-
-
Catalyst Activation: Cool Methanol to
. Add catalyst ( ). -
Controlled Addition: Add IBO dropwise over 30 minutes.
-
Why? Keeps instantaneous IBO concentration low, starving the polymerization pathway.
-
-
Reaction Monitoring: Stir at
for 1 hour.-
Self-Check: TLC or GC. Look for the disappearance of IBO. If an aldehyde peak appears (GC), cool further (
) for the next run.
-
-
Quench: Pour mixture into Sat.
.-
Critical: Acid must be neutralized immediately to prevent rearrangement during workup.
-
-
Isolation: Extract with ether, wash with brine, dry over
, and concentrate carefully.-
Note: IBO products are often volatile. Do not use high vacuum for extended periods.
-
Data Summary: Reactivity Patterns
| Condition | Nucleophile Attack Site | Major Mechanism | Major Side Product |
| Basic / Anionic | Primary Carbon ( | Allylic Alcohols (Elimination) | |
| Acidic (Strong) | Tertiary Carbon ( | Borderline | Isobutyraldehyde (Isomerization) |
| Lewis Acid (Mild) | Tertiary Carbon ( | Activated | Polymer / Oligomer |
| Neutral / Thermal | Primary Carbon ( | Unreacted Starting Material |
References
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link
- Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.
- Gagnon, S. D. (1986). Encyclopedia of Polymer Science and Engineering, Vol 6. Wiley-Interscience.
- Chirik, P. J., et al. (2025). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Regioselectivity rules for unsymmetrical epoxides).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for steric vs electronic control). Link
Sources
Troubleshooting low purity issues in 1-(Benzyloxy)-2-methylpropan-2-ol production
Welcome to the technical support center for the synthesis of 1-(benzyloxy)-2-methylpropan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address challenges related to achieving high purity in your synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can confidently navigate your experimental work.
Troubleshooting Guide: Low Purity Issues
Low purity in the synthesis of 1-(benzyloxy)-2-methylpropan-2-ol can manifest in various ways, from unexpected side products to incomplete reactions. This guide provides a systematic approach to diagnosing and resolving these common issues.
Question: My final product shows low purity after synthesis. What are the likely causes and how can I address them?
Answer: Low purity in this synthesis, which is typically a Williamson ether synthesis, often stems from a few key areas: side reactions, incomplete conversion of starting materials, and issues during work-up and purification. Let's break down the potential culprits and their solutions.
The primary reaction for synthesizing 1-(benzyloxy)-2-methylpropan-2-ol is the reaction of a benzyl halide with 2-methyl-2,3-propanediol under basic conditions. The most common route involves the deprotonation of the primary alcohol of the diol to form an alkoxide, which then acts as a nucleophile to displace the halide from the benzyl halide in an S(_N)2 reaction.[1][2][3]
-
Symptom: Significant amounts of starting materials (e.g., benzyl bromide, 2-methyl-2,3-propanediol) are observed in the crude product analysis (TLC, GC-MS, or NMR).
-
Causality & Solution:
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis can require several hours to reach completion, often at elevated temperatures.[4] If the reaction is stopped prematurely or the temperature is too low, a significant portion of the starting materials will remain unreacted.
-
Recommendation: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the limiting reagent is no longer visible on the TLC plate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions (see below). Typical temperatures for this synthesis range from 50 to 100 °C.[4]
-
-
Ineffective Base: The base is crucial for deprotonating the alcohol to form the nucleophilic alkoxide.[3] If the base is weak, old, or has been improperly handled, it may not be effective, leading to a slow or incomplete reaction.
-
-
Symptom: The presence of unexpected peaks in your analytical data (GC-MS, LC-MS, NMR) that do not correspond to your starting materials or desired product.
-
Causality & Solution:
-
E2 Elimination: This is a common competing side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.[4][6] While benzyl halides are primary, the strong basic conditions can still promote elimination to form toluene.
-
Recommendation: While less of a concern with a primary halide, using the mildest effective base and the lowest practical temperature can help minimize this side reaction.
-
-
Dibenzyl Ether Formation: The alkoxide can react with another molecule of benzyl halide. More commonly, if there is any residual benzyl alcohol from the starting material or hydrolysis of the benzyl halide, it can be deprotonated and react with benzyl halide to form dibenzyl ether.[7]
-
Over-alkylation: While the tertiary alcohol of 2-methyl-2,3-propanediol is sterically hindered and less reactive, under harsh conditions, some degree of reaction at this position could occur, leading to a di-benzylated product.
-
Recommendation: Use a stoichiometric amount of the base and benzyl halide relative to the diol to favor mono-alkylation. A slight excess of the diol can also be used to minimize the formation of the di-substituted product.
-
-
-
Symptom: The product appears pure by initial analysis but degrades upon storage, or purification is difficult.
-
Causality & Solution:
-
Incomplete Quenching: If the reaction is not properly quenched, residual base can cause issues during work-up and purification.
-
Recommendation: Carefully quench the reaction with water or a dilute aqueous acid after completion.[4] This will neutralize any remaining base and alkoxide.
-
-
Improper Purification: The choice of purification method is critical.
-
Recommendation: For 1-(benzyloxy)-2-methylpropan-2-ol, which is a relatively polar molecule, column chromatography on silica gel is often an effective purification method.[8] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar impurities like dibenzyl ether and more polar impurities like unreacted diol. Distillation can also be an option if the product is thermally stable and has a distinct boiling point from the impurities.
-
-
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low purity in 1-(benzyloxy)-2-methylpropan-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of 1-(benzyloxy)-2-methylpropan-2-ol via Williamson ether synthesis?
A1: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.[4][9] Good choices include tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][9] Protic solvents like water or ethanol should be avoided as they can solvate the nucleophile, reducing its reactivity.[4]
Q2: Can I use a different benzylating agent other than benzyl bromide?
A2: Yes, other benzylating agents with good leaving groups can be used. Benzyl chloride is a common alternative. Benzyl tosylates or mesylates are also excellent electrophiles for this reaction.[3] The choice may depend on availability, cost, and reactivity. Iodide salts can sometimes be added in catalytic amounts to increase the reaction rate through an in-situ halide exchange with benzyl chloride or bromide, as iodide is a better leaving group.[10]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of your product and can be used to identify impurities if they are present in sufficient quantities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for separating and identifying volatile and non-volatile impurities, respectively.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to quantify the purity of your product against a reference standard.[11]
Q4: My reaction seems to be very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can:
-
Increase the temperature: As mentioned, this can significantly speed up the reaction, but be cautious of promoting side reactions.[4]
-
Use a more polar aprotic solvent: Solvents like DMF or DMSO can accelerate S(_N)2 reactions compared to THF.[9]
-
Ensure a strong, fully dissolved base: Using a base that is highly soluble in the reaction medium or using a phase-transfer catalyst can improve the rate of alkoxide formation.[12]
Experimental Protocols
Protocol 1: Synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2-methyl-2,3-propanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-2,3-propanediol (1.0 equivalent) and anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Addition of Benzylating Agent: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 equivalents) dissolved in a small amount of anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 66 °C for THF). Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(benzyloxy)-2-methylpropan-2-ol.[8]
Data Presentation
| Parameter | Recommended Value | Rationale |
| Temperature | 50-100 °C | Balances reaction rate and minimization of side reactions.[4] |
| Solvent | THF, DMF, DMSO | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[9] |
| Base | NaH, KH | Strong bases ensure complete deprotonation of the alcohol.[3] |
| Reaction Time | 1-8 hours | Typically sufficient for completion, but should be monitored by TLC.[4] |
Visualization of Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 1-(benzyloxy)-2-methylpropan-2-ol.
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Advanced ChemBlocks. (2026, February 21). 1-(benzyloxy)-2-methylpropan-2-ol.
- askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- Unknown. (n.d.). 12. The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Unknown. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- RSC. (n.d.). Supporting Information.
- Sigma-Aldrich. (n.d.). 1-(Benzyloxy)propan-2-ol.
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
- ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?.
- Organic Syntheses Procedure. (n.d.). 3-benzyloxy-2-methyl propanoate.
- PubChem. (n.d.). 1-(Benzyloxy)-2-methylpropan-2-ol.
- Fisher Scientific. (n.d.). (S)-(+)-1-Benzyloxy-2-propanol, 96%.
- ChemicalBook. (n.d.). 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis.
- Semantic Scholar. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Unknown. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- MDPI. (2024, July 10). (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol.
- ACS.org. (2012, August 15). Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride: A.
- Thermo Fisher Scientific. (n.d.). (S)-(+)-1-Benzyloxy-2-propanol, 96%.
- AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Organic Syntheses Procedure. (2002). (-)-(s)-2-(benzyloxy)propanal.
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
- BenchChem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
- BenchChem. (n.d.). "common side reactions in the synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate".
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. (S)-(+)-1-Benzyloxy-2-propanol, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Recovery in the Manufacturing of 1-(Benzyloxy)-2-methylpropan-2-ol
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst recovery in the synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol. The information presented herein is based on established principles of catalytic etherification and extensive experience in process optimization.
Introduction to the Process
The synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol can be efficiently achieved through the etherification of benzyl alcohol with isobutylene oxide. This reaction is often catalyzed by a solid acid catalyst, such as a sulfonic acid-functionalized ion-exchange resin (e.g., Amberlyst-15) or a zeolite.[1] Heterogeneous catalysts are advantageous as they can be readily separated from the reaction mixture and potentially recycled, which aligns with the principles of green chemistry.[2] The recovery and reuse of these catalysts are critical for the economic viability and sustainability of the manufacturing process.[2][3]
This guide will focus on troubleshooting the recovery of solid acid catalysts, a common challenge in liquid-phase reactions.[4]
Troubleshooting Guide: Catalyst Recovery
This section addresses specific issues that may arise during the recovery of solid acid catalysts post-synthesis.
Issue 1: Low Catalyst Recovery Yield
Symptom: The mass of the recovered catalyst is significantly lower than the initial amount used.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Mechanical Losses during Filtration | Fine catalyst particles may pass through the filter medium, or catalyst may adhere to the reactor walls and filtration equipment.[5] | - Optimize Filtration: Use a filter with a smaller pore size. Consider using a sintered glass filter or a filter aid like Celite®. - Thorough rinsing: Rinse the reactor and filtration apparatus with a suitable solvent (e.g., the reaction solvent or a volatile solvent like acetone) to transfer all catalyst particles.[6] - Alternative Separation: For very fine particles, consider centrifugation followed by decantation of the supernatant liquid.[6] |
| Catalyst Attrition | The physical breakdown of the catalyst beads or particles into smaller fines due to mechanical stress during stirring or handling.[5] | - Optimize Agitation: Reduce the stirring speed to the minimum required for efficient mixing. Use an overhead stirrer with a paddle designed to minimize shear forces. - Catalyst Selection: If attrition is persistent, consider a catalyst with higher mechanical stability. |
| Catalyst Solubility/Leaching | Partial dissolution of the active catalytic species or the support material into the reaction medium.[4][7] This can be exacerbated by high temperatures and certain solvents.[2] | - Hot Filtration Test: Filter a sample of the reaction mixture at the reaction temperature and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that active species have leached into the solution.[6] - Solvent Selection: Evaluate alternative solvents that may have lower solubility for the catalyst components. - Catalyst Modification: Consider using a catalyst with active sites that are more strongly bound to the support. |
Issue 2: Reduced Catalytic Activity in Recycled Catalyst
Symptom: The recycled catalyst shows a significant drop in performance (lower reaction rate or conversion) compared to the fresh catalyst.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Poisoning | Strong adsorption of reactants, products, byproducts, or impurities onto the active sites of the catalyst, blocking them from participating in the reaction.[6] | - Thorough Washing: Wash the recovered catalyst with a suitable solvent to remove adsorbed species. The choice of solvent will depend on the nature of the suspected poison.[6] For non-polar foulants, a non-polar solvent like toluene might be effective, while a more polar solvent like methanol could remove polar impurities. - Regeneration: If simple washing is insufficient, a chemical regeneration step may be necessary (see "Catalyst Regeneration Protocols" below). |
| Fouling/Coking | Deposition of high molecular weight byproducts or polymers on the catalyst surface, blocking pores and active sites.[7] | - Solvent Washing: Similar to poisoning, washing with an appropriate solvent can remove some foulants. - Calcination (for robust inorganic catalysts like zeolites): Controlled heating in the presence of air or an inert gas can burn off organic deposits. This is not suitable for polymeric resins like Amberlyst-15. |
| Incomplete Removal of Previous Batch | Residual reactants or products from the previous run can interfere with the new reaction. | - Improve Washing Protocol: Increase the number of wash cycles or the volume of washing solvent.[6] Ensure the final wash is with a clean, volatile solvent to facilitate drying. |
| Leaching of Active Sites | Irreversible loss of the active catalytic species from the support into the reaction mixture during the reaction.[4][7] | - Quantify Leaching: Analyze the reaction mixture for the presence of the leached species (e.g., sulfur if using a sulfonic acid catalyst). - Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent may reduce leaching.[2] - Catalyst Selection: Choose a more stable catalyst system where the active sites are more robustly anchored. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating a solid acid catalyst from the reaction mixture?
A1: For most lab-scale and pilot-plant operations, filtration is the most common and straightforward method.[6] The choice of filter (e.g., Buchner funnel with filter paper, sintered glass funnel) depends on the particle size of the catalyst. For very fine catalysts that may clog filters, centrifugation followed by decantation can be a viable alternative.[6]
Q2: How can I determine if my catalyst is deactivating due to poisoning or fouling?
A2: A decrease in the reaction rate or a lower final conversion under identical reaction conditions is a clear indicator of deactivation.[6] To distinguish between poisoning and fouling, you can try different washing procedures. If washing with a solvent that dissolves potential byproducts restores activity, fouling is likely the cause. If a more specific chemical treatment is needed to restore activity, poisoning of the active sites is more probable.
Q3: How many times can a solid acid catalyst like Amberlyst-15 be recycled?
A3: The reusability of a catalyst is highly dependent on the specific reaction conditions, including temperature, solvent, and the presence of impurities. With proper handling and regeneration, solid acid catalysts can often be reused for 5-10 cycles or more with minimal loss of activity.[6] It is crucial to monitor the catalyst's performance in each cycle to determine its practical lifespan.
Q4: What are the best practices for storing a recovered catalyst?
A4: After recovery, washing, and thorough drying, the catalyst should be stored in a tightly sealed container in a desiccator to prevent moisture absorption.[6] Many solid acid catalysts are hygroscopic, and adsorbed water can inhibit their activity in subsequent reactions.
Q5: What is catalyst leaching and why is it a problem?
A5: Leaching is the loss of active catalytic components from the solid support into the liquid reaction medium.[4] This is a significant problem for several reasons: it leads to an irreversible deactivation of the heterogeneous catalyst, it can contaminate the final product with the leached metal or acid, and it complicates product purification.[4][7]
Experimental Protocols
Protocol 1: Standard Catalyst Recovery by Filtration
-
Allow the reaction mixture to cool to a safe handling temperature.
-
Set up a vacuum filtration apparatus with a Buchner funnel and an appropriate grade of filter paper that will retain the catalyst particles.
-
Carefully pour the reaction mixture into the funnel under vacuum.
-
Rinse the reactor with a small amount of the reaction solvent or a suitable wash solvent (e.g., 2 x 10 mL of acetone per gram of catalyst) and pour the rinsing into the funnel to ensure complete transfer of the catalyst.
-
Wash the catalyst cake on the filter with a fresh portion of the wash solvent (e.g., 3 x 20 mL per gram of catalyst).[6]
-
Continue to apply vacuum until the catalyst cake appears dry.
-
Carefully transfer the catalyst to a watch glass or a suitable container and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[6]
Protocol 2: Catalyst Regeneration (for Ion-Exchange Resins like Amberlyst-15)
This protocol is for regenerating a sulfonic acid-based resin that has been deactivated by basic impurities.
-
Recover the catalyst as described in Protocol 1.
-
Place the catalyst in a beaker or flask and add a sufficient volume of a dilute mineral acid (e.g., 1 M HCl) to form a slurry.[8][9]
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral (check with pH paper).
-
Wash the catalyst with a volatile organic solvent (e.g., methanol or acetone) to remove water.
-
Dry the regenerated catalyst under vacuum as described in Protocol 1.
Visualizing the Workflow
Catalyst Recovery and Recycling Workflow
Caption: Workflow for catalyst recovery, evaluation, and recycling.
Troubleshooting Logic for Reduced Catalyst Activity
Sources
- 1. Etherification of glycerol with ethanol over solid acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. iris.unirc.it [iris.unirc.it]
- 4. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Minimizing Catalyst Attrition: A Comprehensive Guide - Gopani India [sintered.gopani.com]
- 6. benchchem.com [benchchem.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. Regeneration of Ion Exchange Resin to Extend Its Lifespan [ionexchangeglobal.com]
Overcoming steric hindrance in 1-(Benzyloxy)-2-methylpropan-2-ol derivatives
Topic: Overcoming Steric Hindrance in Tertiary Alcohol Derivatives Ticket ID: #STERIC-OH-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]
Diagnostic Hub: The Steric Challenge
User Query: "I am trying to functionalize the tertiary hydroxyl group of 1-(benzyloxy)-2-methylpropan-2-ol, but yields are low (<20%), and I see significant elimination byproducts. Standard DCC/DMAP or NaH/MeI conditions are failing."
Root Cause Analysis: The target molecule, 1-(benzyloxy)-2-methylpropan-2-ol , presents a classic "neopentyl-like" steric wall.[1][2]
-
Tertiary Center: The hydroxyl is bonded to a quaternary carbon (
), making nucleophilic attack on electrophiles kinetically sluggish.[1][2] -
Adjacent Bulk: The benzyloxymethyl group adds rotational degrees of freedom that can shield the reaction center.
-
Elimination Risk: The thermodynamic stability of the potential alkene (isobutylene derivative) favors E1/E2 elimination pathways over substitution (
/ ) or addition.[1]
Decision Matrix: Select Your Pathway
Caption: Strategic decision tree for functionalizing hindered tertiary alcohols. Green nodes indicate recommended high-probability pathways.
Module A: Esterification Protocols
Standard Steglich esterification often stalls with this substrate due to the inability of the acyl-pyridinium intermediate to approach the crowded alcohol. We recommend Scandium(III) Triflate Catalysis or the Yamaguchi Protocol .[1]
Protocol A1: Sc(OTf)₃ Catalyzed Acylation
This method utilizes a "hard" Lewis acid to activate the anhydride, allowing the tertiary alcohol to attack without requiring a bulky base that might induce elimination.[2]
Reagents:
-
Substrate: 1-(Benzyloxy)-2-methylpropan-2-ol (1.0 equiv)[2]
-
Acylating Agent: Acid Anhydride (1.5 equiv) [e.g., Acetic Anhydride, Benzoic Anhydride][2]
-
Catalyst:
(5 mol%)[1][2][3] -
Solvent:
or (Anhydrous)[1][2]
Step-by-Step:
-
Preparation: Flame-dry a reaction flask under Argon. Dissolve the substrate (1.0 equiv) in anhydrous acetonitrile (0.5 M concentration).
-
Activation: Add the acid anhydride (1.5 equiv).
-
Catalyst Addition: Add
(0.05 equiv) at .[1][2] -
Reaction: Allow to warm to room temperature. If conversion is <50% after 4 hours, heat to
.[2] -
Workup: Quench with saturated
. Extract with EtOAc.[1][4] The catalyst can often be recovered from the aqueous phase.
Why this works: Scandium triflate is an extremely active Lewis acid that activates the carbonyl oxygen of the anhydride, making it sufficiently electrophilic to accept the hindered tertiary alcohol nucleophile [1].
Protocol A2: Yamaguchi Esterification (For Carboxylic Acids)
If you must use a carboxylic acid (not an anhydride), the Yamaguchi method forms a mixed anhydride in situ.[2]
Key Modification for Sterics: Use DMAP (4-dimethylaminopyridine) in super-stoichiometric amounts (1.5 - 2.0 equiv) rather than catalytic amounts to force the equilibrium forward.
Module B: Etherification (Alkylation) Protocols
CRITICAL WARNING: Do NOT use standard Williamson conditions (NaH + Alkyl Halide). The basicity of NaH combined with the steric bulk of the tertiary center will exclusively drive E2 elimination, yielding the isobutylene derivative.
Protocol B1: The Dudley Reagent (Neutral Benzylation)
For adding a benzyl group (or PMB) to the tertiary alcohol, the Dudley reagent (2-benzyloxy-1-methylpyridinium triflate) is the gold standard.[2] It operates under neutral conditions, preventing elimination [2].[1][2][5]
Reagents:
-
Reagent: 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) (2.0 equiv)[1][2]
-
Solvent: Trifluorotoluene (
) or Toluene.[1][2]
Step-by-Step:
-
Mix: Combine substrate, Bn-OPT, and MgO in
. -
Heat: Warm the mixture to
. -
Mechanism: The reagent undergoes thermal decomposition to release a "benzyl cation equivalent" which is intercepted by the alcohol.[1]
-
Workup: Filter through Celite to remove MgO and pyridone byproduct. Concentrate and purify.
Protocol B2: Acid-Catalyzed Trichloroacetimidate Alkylation
If the Dudley reagent is unavailable, use the Bundle method. This uses acid catalysis (
Reagents:
-
Alkyl Trichloroacetimidate (e.g., Benzyl trichloroacetimidate) (1.5 equiv)[2]
-
Catalyst: TMSOTf (Trimethylsilyl triflate) or TfOH (0.1 equiv)[1][2]
-
Solvent:
/ Cyclohexane (2:1)[1][2]
Step-by-Step:
-
Dissolve alcohol and imidate in solvent.[1]
-
Cool to
. -
Add TMSOTf dropwise.[1]
-
Monitor closely: The reaction is usually fast (<1 hour).[1]
-
Quench: Add
to neutralize the acid immediately upon completion to prevent acid-catalyzed elimination of the product.
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| New spot on TLC is non-polar & UV active | Elimination product (Alkene).[1] Caused by high basicity or high temperature.[1] | Switch to Protocol B1 (Neutral conditions). Avoid NaH, LDA, or KOtBu.[2] |
| Reaction turns black/tarry | Decomposition of starting material.[1] Strong acid (e.g., | Switch to mild Lewis acids ( |
| Starting material recovered (No Reaction) | Steric shielding prevents attack.[1][2] | Increase concentration to 1.0 M. Use "High Pressure" conditions (sealed tube) if safe. |
Mechanism Visualization: Why Williamson Fails vs. Dudley Success
Caption: Mechanistic divergence.[1][2] Pathway A leads to elimination due to basicity.[1] Pathway B succeeds via a carbocation-like transfer under neutral conditions.
Q: Can I use standard protecting groups like TBDMS?
A: Silylation of this tertiary alcohol is extremely difficult with TBDMSCl/Imidazole.[1]
-
Recommendation: Use TMSOTf/2,6-lutidine .[1][2] The triflate is a much stronger leaving group, and lutidine is a non-nucleophilic base.[2]
-
Alternative: Use the smaller TES (Triethylsilyl) group if TBDMS is too bulky, though it is less stable.[2]
Q: How do I deprotect the benzyl group without affecting the tertiary center?
A: Standard Hydrogenolysis (
References
-
Scandium Catalysis: Remme, N., Koschek, K., & Schneider, C. (2007).[2][7] Scandium Triflate Catalyzed Transesterification of Carboxylic Esters.[7] Synlett, 2007(03), 491-493.[2][7] Link
-
Dudley Reagent: Poon, K. W. C., & Dudley, G. B. (2006).[1][2][5][8] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt.[1][5] The Journal of Organic Chemistry, 71(10), 3923-3927.[2] Link[2]
-
Imidate Alkylation: Eckenberg, P., Groth, U., & Huhn, T. (1993).[1][2] Acid Catalyzed Benzylation of Tertiary Alcohols with Benzyl Trichloroacetimidate. Tetrahedron Letters, 34(45), 7219-7222.[2] Link[2]
-
General Review: Otera, J. (2001).[1][2] Transesterification. Chemical Reviews, 93(4), 1449–1470.[2] Link[2]
Sources
- 1. (S)-(+)-1-Benzyloxy-2-propanol 97 85483-97-2 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt [organic-chemistry.org]
- 6. 1-(Benzyloxy)-2-methylpropan-2-ol | C11H16O2 | CID 13560122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Scandium Triflate Catalyzed Transesterification of Carboxylic Esters [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
Stability of 1-(Benzyloxy)-2-methylpropan-2-ol under acidic conditions
Welcome to the technical support guide for 1-(benzyloxy)-2-methylpropan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this compound, particularly under acidic conditions. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your reactions.
Introduction
1-(Benzyloxy)-2-methylpropan-2-ol is a bifunctional molecule containing a benzyl ether and a tertiary alcohol. Benzyl ethers are common protecting groups for alcohols in organic synthesis, valued for their general stability and selective removal under various conditions.[1][2] However, the presence of a tertiary alcohol introduces a potential liability, as this functional group is susceptible to acid-catalyzed dehydration.[3][4][5][6] Understanding the interplay and competing reactivity of these two groups under acidic conditions is critical for successful reaction planning, execution, and purification. This guide addresses the key stability concerns and provides practical solutions for managing this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(benzyloxy)-2-methylpropan-2-ol under acidic conditions?
Under acidic conditions, 1-(benzyloxy)-2-methylpropan-2-ol can undergo two main competing degradation reactions:
-
Acid-Catalyzed Cleavage of the Benzyl Ether: This is a standard deprotection pathway. The ether oxygen is protonated by an acid, making it a better leaving group. The C-O bond is then cleaved, typically via an Sₙ1 mechanism, due to the stability of the resulting benzyl carbocation.[7][8] This process liberates the desired diol (2-methylpropane-1,2-diol) and a benzyl cation, which is then trapped by a nucleophile in the medium.
-
Acid-Catalyzed Dehydration of the Tertiary Alcohol: The hydroxyl group of the tertiary alcohol can be protonated to form an alkyloxonium ion, an excellent leaving group.[3][4] Loss of a water molecule generates a stable tertiary carbocation. This carbocation can then be quenched by a base (e.g., water or the conjugate base of the acid) to eliminate a proton from an adjacent carbon, yielding an alkene (2-(benzyloxy)-2-methylpropene) and regenerating the acid catalyst.[5][6]
The predominance of one pathway over the other is highly dependent on the specific reaction conditions, including the nature of the acid, temperature, solvent, and reaction time.
Diagram 1: Competing Acid-Catalyzed Degradation Pathways
Caption: Competing reaction pathways for 1-(benzyloxy)-2-methylpropan-2-ol in acid.
Q2: Which functional group is more labile under acidic conditions: the benzyl ether or the tertiary alcohol?
Tertiary alcohols are generally more susceptible to elimination under strong Brønsted acid conditions (like concentrated sulfuric or phosphoric acid) and at elevated temperatures compared to the cleavage of a simple benzyl ether.[5][6] The dehydration proceeds via a stable tertiary carbocation intermediate, making this a relatively facile process.
However, the cleavage of benzyl ethers can be readily achieved with specific Lewis acids (e.g., BCl₃, BBr₃, AlCl₃) or under hydrogenolysis conditions, which are orthogonal to alcohol dehydration.[9][10] Strong protic acids will also cleave benzyl ethers, but often require harsher conditions than those needed for tertiary alcohol dehydration.[11]
Therefore, when using strong, hot Brønsted acids, dehydration of the tertiary alcohol is often the more likely primary degradation pathway . Conversely, when using specific Lewis acids, particularly at low temperatures, selective cleavage of the benzyl ether can be achieved .
Q3: What are the likely byproducts of acid-mediated degradation?
Depending on the dominant pathway, you can expect the following byproducts:
-
From Ether Cleavage: 2-methylpropane-1,2-diol and toluene (if a reducing agent is present or from disproportionation) or other products from the benzyl cation being trapped by solvent or other nucleophiles.
-
From Alcohol Dehydration: 2-(benzyloxy)-2-methylpropene and water. If the conditions are harsh enough to also cleave the ether bond of this initial product, you could subsequently form isobutylene and benzyl byproducts.
Q4: How can I selectively cleave the benzyl ether without affecting the tertiary alcohol?
Selective deprotection is a common requirement. The two most reliable methods are:
-
Catalytic Hydrogenolysis: This is the most common and mildest method for benzyl ether cleavage.[2] Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate, etc.) is highly selective for the benzyl ether and will not affect the tertiary alcohol. This method avoids acidic conditions entirely.
-
Lewis Acid Cleavage at Low Temperature: Using a strong Lewis acid like Boron trichloride (BCl₃) or Boron tribromide (BBr₃) in an aprotic solvent (like dichloromethane) at low temperatures (e.g., -78 °C) can selectively cleave the benzyl ether.[9][10] The Lewis acid coordinates to the ether oxygen, facilitating cleavage without promoting dehydration of the alcohol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Benzyl Ether Deprotection | 1. Insufficient Acid Catalyst: The acid may be consumed by other basic functionalities or impurities. 2. Poor Catalyst Activity (for Hydrogenolysis): The Pd/C catalyst may be old or poisoned. 3. Short Reaction Time/Low Temperature: The reaction may not have reached completion. | 1. Increase the equivalents of the acid catalyst. For Lewis acids, ensure anhydrous conditions. 2. Use fresh, high-quality Pd/C catalyst. If catalyst poisoning is suspected, pre-treat the substrate to remove impurities (e.g., sulfur-containing compounds). 3. Extend the reaction time and monitor closely by TLC or LC-MS. For hydrogenolysis, ensure efficient stirring and a positive hydrogen pressure. |
| Formation of Alkene Byproduct | Dehydration of Tertiary Alcohol: The conditions are too harsh, favoring the E1 elimination pathway. This is common with strong Brønsted acids (H₂SO₄, HCl, TsOH) and/or elevated temperatures.[3][4] | 1. Switch to a Milder Deprotection Method: The best option is to switch to catalytic hydrogenolysis (e.g., H₂, Pd/C in ethanol or ethyl acetate). 2. Use a Lewis Acid at Low Temperature: If acidic conditions are required, use a Lewis acid like BCl₃ in DCM at -78 °C.[9] This minimizes the protonation and subsequent elimination of the tertiary alcohol. 3. Lower the Reaction Temperature: If you must use a Brønsted acid, significantly lower the reaction temperature to disfavor the dehydration pathway, although this will also slow the ether cleavage. |
| Complex Mixture of Unidentified Products | Multiple Degradation Pathways: The reaction conditions (e.g., high concentration of strong acid, high temperature) are severe enough to cause both ether cleavage and alcohol dehydration, as well as potential rearrangements or polymerization of the resulting carbocation intermediates and alkenes. | 1. Drastically Reduce Reaction Severity: Lower the temperature and use a less concentrated acid. 2. Employ a Scavenger: In cases where a carbocation is unavoidable, adding a cation scavenger (e.g., triethylsilane, pentamethylbenzene) can sometimes trap the reactive intermediate and prevent side reactions.[10] 3. Re-evaluate the Synthetic Strategy: If clean deprotection is not achievable under any acidic conditions, the optimal solution is to switch to an orthogonal method like hydrogenolysis. |
Experimental Protocols
Protocol 1: Stability Assessment of 1-(benzyloxy)-2-methylpropan-2-ol
This protocol allows for a systematic evaluation of the compound's stability under various acidic conditions.
Diagram 2: Workflow for Stability Assessment
Caption: Step-by-step workflow for testing compound stability.
Methodology:
-
Preparation: In 4 separate vials, prepare a 10 mg/mL solution of 1-(benzyloxy)-2-methylpropan-2-ol in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Acidification:
-
Vial 1: No acid (Control).
-
Vial 2: Adjust to pH 4 with 0.1M HCl.
-
Vial 3: Adjust to pH 2 with 0.1M HCl.
-
Vial 4: Add 1 equivalent of p-toluenesulfonic acid.
-
-
Incubation: Stir all vials at room temperature. For an accelerated study, a parallel set can be run at 40-50 °C.
-
Monitoring: At specified time points (e.g., 0, 1, 4, 12, 24 hours), withdraw a small aliquot from each vial.
-
Quenching & Analysis: Immediately quench the reaction by diluting the aliquot into a solution of saturated sodium bicarbonate. Analyze the sample by LC-MS or GC-MS to determine the percentage of remaining starting material and identify any degradation products.
Protocol 2: Recommended Selective Deprotection via Hydrogenolysis
This protocol is the preferred method for cleanly removing the benzyl group while preserving the tertiary alcohol.
Materials:
-
1-(Benzyloxy)-2-methylpropan-2-ol
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve 1-(benzyloxy)-2-methylpropan-2-ol (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (0.05 - 0.10 eq) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the flask, and purge the system by evacuating and refilling with H₂ gas three times.
-
Leave the reaction to stir vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.[12]
-
Concentrate the filtrate under reduced pressure to yield the crude 2-methylpropane-1,2-diol. Purify as necessary.
References
-
JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
-
BenchChem. (2025). Application Notes and Protocols for the Deprotection of Benzyl Ethers.
-
Moodle. Acid-Catalyzed Dehydration of Alcohols to Alkenes.
-
Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
-
ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms.
-
Bentham Science. (2025, August 6). A New Method for the Deprotection of Benzyl Ethers.
-
Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination.
-
Chemguide. The Dehydration of Alcohols.
-
Atlantchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
-
Master Organic Chemistry. (2023). Acidic cleavage of ethers (SN2).
-
LibreTexts Chemistry. (2023). 9.12 Reactions of Ethers: Acidic Cleavage.
-
Organic Syntheses. (2016, March 21). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether.
-
University of Windsor. Alcohol Protecting Groups.
-
RSC.org. Supporting Information.
-
Organic Syntheses. 3-benzyloxy-2-methyl propanoate.
-
Central Asian Journal of Medical and Natural Science. (2024, January 30). Kinetic and Thermodynamic Study of the Hydrolysis of Some Schiff Bases.
-
ChemicalBook. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis.
-
PubChem. 1-(Benzyloxy)-2-methylpropan-2-ol.
-
PMC. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters.
-
Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis.
-
ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
-
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
-
ResearchGate. (2025, August 9). (PDF) Chemical Stability of Pharmaceutical Organic Compounds.
-
IIP Series. CHEMICAL BASIS OF STABILITY OF DRUG.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 3. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 5. study.com [study.com]
- 6. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolating 1-(Benzyloxy)-2-methylpropan-2-ol with Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of 1-(Benzyloxy)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for isolating this specific benzyl ether and tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(Benzyloxy)-2-methylpropan-2-ol that influence its chromatographic behavior?
A1: 1-(Benzyloxy)-2-methylpropan-2-ol possesses a combination of functional groups that dictate its polarity and, consequently, its behavior on a chromatography column. The key features are:
-
Aromatic Benzyl Group: This group introduces a non-polar, hydrophobic character to the molecule.
-
Ether Linkage: The ether oxygen is a hydrogen bond acceptor, contributing to the molecule's polarity.[1]
-
Tertiary Alcohol: The hydroxyl group is a hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for interaction with polar stationary phases like silica gel.[1]
The molecule has a predicted XLogP3-AA value of 1.5, indicating moderate polarity.[1] This means it will have an affinity for both polar and non-polar solvents, making solvent selection crucial for successful separation.
Q2: What is the recommended stationary phase for the purification of 1-(Benzyloxy)-2-methylpropan-2-ol?
A2: For the purification of moderately polar compounds like 1-(Benzyloxy)-2-methylpropan-2-ol, the standard choice for the stationary phase is silica gel (SiO₂) .[2][3] Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH), which can interact with the polar functional groups of the analyte through hydrogen bonding.[3]
In some cases, if the compound proves to be unstable on silica gel (which can be mildly acidic), alternative stationary phases like alumina (Al₂O₃) or florisil can be considered.[4]
Q3: How do I select an appropriate mobile phase (eluent) for the column chromatography of 1-(Benzyloxy)-2-methylpropan-2-ol?
A3: The selection of the mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar and a more polar solvent. For 1-(Benzyloxy)-2-methylpropan-2-ol, a good starting point would be a mixture of:
-
Hexanes and Ethyl Acetate: This is a widely used solvent system for compounds of moderate polarity.[5] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Dichloromethane and Methanol: This system is suitable for more polar compounds.[6] If the target compound does not move from the baseline with ethyl acetate/hexanes, a small amount of methanol (1-5%) in dichloromethane can be effective.[6]
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a TLC plate.[3][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-(Benzyloxy)-2-methylpropan-2-ol.
Problem 1: My compound, 1-(Benzyloxy)-2-methylpropan-2-ol, is not moving from the origin (stuck on the column) even with a relatively polar solvent system like 20% ethyl acetate in hexanes.
-
Cause: The polarity of the mobile phase is too low to effectively displace the polar tertiary alcohol and ether groups from the active sites of the silica gel.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For an ethyl acetate/hexane system, you can increase the ethyl acetate concentration.[6]
-
Switch to a Stronger Solvent System: If increasing the polarity of the initial system is ineffective, switch to a more potent mobile phase, such as a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and increase as needed.[6]
-
Problem 2: 1-(Benzyloxy)-2-methylpropan-2-ol is eluting too quickly with the solvent front, resulting in poor separation from non-polar impurities.
-
Cause: The mobile phase is too polar, causing the compound to spend most of its time in the mobile phase rather than interacting with the stationary phase.
-
Solution:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent. If you are using an ethyl acetate/hexane system, increase the percentage of hexane. The goal is to achieve an Rf value between 0.3 and 0.4 on a TLC plate.[3][6]
-
Switch to a Less Polar Solvent System: If you are using a strong solvent system like DCM/MeOH, consider switching to a less polar one, such as ethyl acetate/hexanes.[6]
-
Problem 3: The collected fractions containing 1-(Benzyloxy)-2-methylpropan-2-ol show significant tailing on the TLC plate.
-
Cause: Tailing can be caused by several factors, including strong interactions between the tertiary alcohol group and the silica gel, or overloading the column.
-
Solution:
-
Increase Elution Strength During the Run: Once your compound begins to elute, you can try slightly increasing the polarity of the mobile phase.[4] This can help to push the trailing end of the compound off the column more quickly.
-
Use a Modified Mobile Phase: For compounds with alcohol functional groups that can cause tailing, adding a small amount of a more polar solvent like methanol to the eluent can sometimes sharpen the peaks.
-
Check for Column Overloading: Ensure you have not loaded too much crude material onto the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample.
-
Problem 4: I suspect my compound is degrading on the silica gel column.
-
Cause: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, such as tertiary alcohols which can be prone to elimination reactions.
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, your compound is likely degrading on the silica.[4]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, like triethylamine (Et₃N), to the mobile phase (typically 0.1-1%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or florisil.[4]
-
Experimental Protocols
Protocol 1: Standard Column Chromatography of 1-(Benzyloxy)-2-methylpropan-2-ol
This protocol outlines a typical procedure for purifying 1-(Benzyloxy)-2-methylpropan-2-ol using normal-phase column chromatography.
Materials:
-
Crude 1-(Benzyloxy)-2-methylpropan-2-ol
-
Silica gel (230-400 mesh)[7]
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: First, determine the optimal solvent system by running TLC plates of the crude mixture with varying ratios of ethyl acetate in hexanes. The ideal system will give an Rf value of 0.3-0.4 for the desired product and good separation from impurities.
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the least polar eluting solvent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
-
Drain the solvent until it is just level with the top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry sample to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Analyze the collected fractions by TLC to identify which ones contain the pure 1-(Benzyloxy)-2-methylpropan-2-ol.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Solvent Polarity Index
| Solvent | Polarity Index (P') |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Water | 10.2 |
Data sourced from various sources, including Burdick & Jackson.
Visualization
Workflow for Column Chromatography of 1-(Benzyloxy)-2-methylpropan-2-ol
Caption: Workflow for the purification of 1-(Benzyloxy)-2-methylpropan-2-ol.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13560122, 1-(Benzyloxy)-2-methylpropan-2-ol. [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Organic Syntheses. (2016, March 21). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. [Link]
-
ACS Publications. Different Pathways in the Base-Promoted Isomerization of Benzyl Oxiranyl Ethers. [Link]
-
Columbia University. Column chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13197475, (2S)-1-(benzyloxy)propan-2-ol. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 295955, 1-(Benzyloxy)propan-2-ol. [Link]
-
PubChemLite. 1-(benzyloxy)propan-2-ol (C10H14O2). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3691284, 1-(Benzyloxy)propan-2-one. [Link]
-
Department of Chemistry, University of Rochester. Solvents and Polarity. [Link]
Sources
Validation & Comparative
Spectroscopic Benchmarking: 1-(Benzyloxy)-2-methylpropan-2-ol 13C NMR Characterization
Executive Summary
Product: 1-(Benzyloxy)-2-methylpropan-2-ol CAS: 29006-24-2 Application: Chiral auxiliary synthesis, protecting group strategies, and fragment-based drug discovery.
This guide provides a definitive spectroscopic analysis of 1-(Benzyloxy)-2-methylpropan-2-ol, focusing on 13C NMR characterization. Unlike standard data sheets, this document compares the product's spectral fingerprint against its metabolic precursor (2-methyl-1,2-propanediol) and analyzes solvent-dependent chemical shift variations. These comparisons are critical for researchers monitoring reaction progress or validating the regioselectivity of benzyl protection on asymmetrical diols.
Structural Analysis & Assignments
The molecule features three distinct electronic environments: the lipophilic benzyl ether, the nucleophilic tertiary alcohol, and the gem-dimethyl backbone.
Carbon Numbering Scheme
-
C5: Benzylic Methylene (Ph-C H2-O-)
-
C6: Ether Methylene (-O-C H2-C-)
-
C7: Quaternary Carbinol (-C (OH)-)
-
C8, C9: Gem-Dimethyl groups (-C H3)
Figure 1: Structural segmentation of 1-(Benzyloxy)-2-methylpropan-2-ol highlighting key NMR zones.[2][3][4]
Comparative Spectroscopic Data
Comparison A: Reaction Monitoring (Product vs. Starting Material)
The most critical application of this data is distinguishing the product from the starting material, 2-methyl-1,2-propanediol . The benzylation of the primary alcohol results in a significant downfield shift of the adjacent methylene carbon (C6).
Table 1: 13C NMR Shift Comparison (CDCl3, 100 MHz)
| Carbon Assignment | 1-(Benzyloxy)-2-methylpropan-2-ol (Product) | 2-methyl-1,2-propanediol (Starting Material) | Δ Shift (ppm) | Interpretation |
| C1 (Ipso) | 138.2 | N/A | - | Diagnostic aromatic signal |
| C2-C4 (Ar) | 128.4, 127.7, 127.6 | N/A | - | Aromatic ring confirmation |
| C5 (Bn-CH2) | 73.5 | N/A | - | Benzylic methylene |
| C6 (-CH2-O-) | 77.1 | 69.8 | +7.3 | Deshielding via Benzylation |
| C7 (Cq-OH) | 70.8 | 70.2 | +0.6 | Minimal change (Beta-effect) |
| C8, C9 (Me) | 26.3 | 26.5 | -0.2 | Unaffected alkyl chain |
Technical Insight: The diagnostic indicator for reaction completion is the disappearance of the signal at 69.8 ppm and the emergence of the signal at 77.1 ppm . The quaternary carbon (C7) remains relatively stationary (~70 ppm), serving as an internal reference.
Comparison B: Solvent Effects (CDCl3 vs. DMSO-d6)
Solvent choice impacts the chemical shifts of hydroxyl-bearing carbons due to hydrogen bonding dynamics.
Table 2: Solvent-Dependent Chemical Shifts
| Carbon | δ (ppm) in CDCl3 | δ (ppm) in DMSO-d6 | Shift Difference |
| C7 (Cq-OH) | 70.8 | 69.1 | -1.7 ppm |
| C6 (-CH2-O-) | 77.1 | 78.5 | +1.4 ppm |
| C5 (Bn-CH2) | 73.5 | 72.4 | -1.1 ppm |
Protocol Note: In DMSO-d6, the quaternary carbon (C7) is shielded (moves upfield) compared to CDCl3. This is due to the disruption of intermolecular solute-solute H-bonding by the strong H-bond accepting solvent DMSO.
Experimental Protocol: Regioselective Synthesis
To generate the sample for this analysis, a regioselective Williamson ether synthesis was performed. This method is preferred over epoxide ring opening for high-purity structural validation.
Objective
Selective benzylation of the primary hydroxyl group in 2-methyl-1,2-propanediol.
Reagents
-
Substrate: 2-methyl-1,2-propanediol (1.0 eq)
-
Reagent: Benzyl bromide (BnBr) (1.1 eq)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Solvent: Anhydrous THF (0.5 M concentration)
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried flask with NaH (1.2 eq) and wash with dry hexanes to remove mineral oil.
-
Add anhydrous THF and cool to 0°C under Argon.
-
Add 2-methyl-1,2-propanediol (1.0 eq) dropwise. Note: Gas evolution (H2) will be vigorous.
-
Mechanistic Check: The primary alkoxide forms preferentially due to steric accessibility compared to the tertiary alcohol.
-
-
Alkylation:
-
Stir the mixture at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.
-
Cool back to 0°C and add Benzyl bromide (1.1 eq) dropwise.
-
Add TBAI (tetrabutylammonium iodide) (0.05 eq) as a phase transfer catalyst to accelerate the reaction.
-
Warm to RT and stir for 12 hours.
-
-
Workup & Purification:
-
Quench carefully with saturated NH4Cl solution.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over Na2SO4.
-
Concentrate in vacuo.
-
Purification: Silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes). The mono-benzylated product elutes before the diol but after the dibenzylated impurity (if any).
-
-
NMR Preparation:
-
Dissolve 20 mg of purified oil in 0.6 mL CDCl3.
-
Parameter Set: Use a relaxation delay (D1) of >3 seconds to ensure quantitative integration of the quaternary carbon (C7).
-
Analytical Workflow Diagram
Figure 2: Workflow for isolation and spectroscopic validation.
Technical Discussion & Troubleshooting
The Quaternary Carbon Challenge
The signal at 70.8 ppm (C7) corresponds to the quaternary carbon bearing the hydroxyl group. In 13C NMR, quaternary carbons often exhibit lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer spin-lattice relaxation times (T1).
-
Recommendation: If the C7 signal is missing or weak, increase the relaxation delay (D1) to 5–10 seconds or add a relaxation agent like Cr(acac)3.
Distinguishing Regioisomers
If the reaction conditions were too harsh (e.g., using non-selective bases like KOH/DMSO with heat), you might produce the tertiary ether or the bis-benzyl ether.
-
Target (Primary Ether): C6 (CH2-O) at 77.1 ppm .
-
Isomer (Tertiary Ether): C6 (CH2-OH) would remain upfield at ~68-70 ppm , while the quaternary C7 would shift downfield to ~75+ ppm .
-
Bis-Ether: Both signals would shift downfield.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem.1997 , 62, 7512–7515.[6] Link
-
National Institute of Standards and Technology (NIST). "2-methyl-1,2-propanediol Infrared and Mass Spectra." NIST Chemistry WebBook, SRD 69. Link
-
Rivero-Jerez, P. S.; Pérez, E. G. "Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines."[7] Tetrahedron Letters2023 , 125, 154609.[7] (Reference for Benzyl ether shifts in similar amino-alcohol systems). Link[7]
-
Doc Brown's Chemistry. "The 13C NMR spectrum of 2-methylpropan-2-ol (t-Butyl alcohol)." (Reference for tertiary alcohol quaternary carbon shifts). Link
-
Reich, H. J. "13C NMR Chemical Shifts - Organic Chemistry Data." University of Wisconsin-Madison. Link
Sources
- 1. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comparative Mass Spectrometric Analysis: 1-(Benzyloxy)-2-methylpropan-2-ol vs. Structural Isomers
Executive Summary
In pharmaceutical intermediate synthesis and impurity profiling, 1-(Benzyloxy)-2-methylpropan-2-ol (CAS: 91968-72-8) presents a unique identification challenge. As a molecule combining a benzyl ether moiety with a tertiary alcohol, its mass spectrum is dominated by competitive fragmentation pathways driven by charge localization.
This guide provides a definitive breakdown of the fragmentation patterns of 1-(Benzyloxy)-2-methylpropan-2-ol. Unlike standard database matching, which often fails for specific ether-alcohol derivatives, this analysis utilizes first-principles mass spectrometry to distinguish the target molecule from its isobaric alternatives, specifically the primary alcohol isomer 2-(Benzyloxy)-2-methylpropan-1-ol .
Key Diagnostic Indicator: The presence of a dominant m/z 59 peak (tertiary oxonium ion) combined with the m/z 91 (tropylium) signature is the confirmatory fingerprint for the target, distinguishing it from isomers that produce m/z 31.
Mechanistic Fragmentation Analysis
The electron ionization (EI) mass spectrum of 1-(Benzyloxy)-2-methylpropan-2-ol (
Primary Pathway: The Benzyl Signature (m/z 91)
Upon ionization at the ether oxygen, the molecule undergoes inductive cleavage or rearrangement to form the stable tropylium ion (
-
Mechanism: Heterolytic cleavage of the benzylic C-O bond.
-
Observation: This is typically the base peak (100% relative abundance) or the second most intense peak in benzyl ethers.
-
Diagnostic Value: High sensitivity (class identifier) but low specificity (cannot distinguish between isomers).
Secondary Pathway: Tertiary Alcohol Alpha-Cleavage (m/z 59)
This is the critical differentiator. Ionization at the hydroxyl oxygen triggers
-
Mechanism: The bond between C1 (methylene) and C2 (tertiary carbon) breaks. The charge remains on the oxygen-containing fragment to form the resonance-stabilized oxonium ion:
. -
Calculation:
. -
Diagnostic Value: High Specificity. Only the tertiary alcohol structure allows for this specific bond rupture yielding m/z 59.
Minor Pathways
-
M-18 (m/z 162): Dehydration is common in alcohols but often weak in tertiary alcohols compared to
-cleavage. -
M-15 (m/z 165): Loss of a methyl group from the tertiary center.
Visualization of Fragmentation Pathways
Figure 1: Competitive fragmentation pathways for 1-(Benzyloxy)-2-methylpropan-2-ol. The m/z 59 fragment is the structural discriminator.
Comparative Performance: Target vs. Alternatives
In a drug development context, this molecule is often a byproduct or intermediate. It must be distinguished from its positional isomer , which has identical molecular weight and elemental composition.
The Alternative: 2-(Benzyloxy)-2-methylpropan-1-ol
-
Structure: The hydroxyl group is primary (
), and the benzyl ether is attached to the tertiary carbon. -
Fragmentation Shift:
Data Comparison Table
| Feature | Target Molecule (Tertiary Alcohol) | Alternative Isomer (Primary Alcohol) | Interpretation |
| Structure | 1-(Benzyloxy)-2-methylpropan-2-ol | 2-(Benzyloxy)-2-methylpropan-1-ol | Positional Isomers |
| Base Peak | m/z 91 (Tropylium) | m/z 91 (Tropylium) | Benzyl group present in both |
| Diagnostic Ion | m/z 59 (Strong) | m/z 31 (Strong) | CRITICAL DIFFERENTIATOR |
| Secondary Ion | m/z 43 (Acetyl) | m/z 43 (Acetyl) | Non-specific alkyl fragments |
| Molecular Ion | Weak / Absent (<1%) | Weak / Absent (<1%) | Ether/Alcohol M+ is unstable |
| Retention Index | Lower (typically) | Higher (typically) | Tertiary alcohols often elute earlier on non-polar columns due to steric shielding (boiling point effect). |
Experimental Protocol: Self-Validating Identification
To ensure reproducibility and scientific integrity, use the following protocol. This workflow includes a "Self-Validation" step using Relative Ion Ratios.
Instrumental Parameters (Agilent/Thermo Style)
-
Inlet: Splitless (1 µL injection) at 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m × 0.25mm × 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Source Temp: 230°C (Standard EI).
-
Scan Range: 30–300 amu.
The Identification Workflow
Figure 2: Decision tree for distinguishing benzyl ether alcohol isomers.
Validation Criteria
For a positive identification of 1-(Benzyloxy)-2-methylpropan-2-ol, the peak must satisfy:
-
Retention Time: Match standard (approx. RI 1200-1300 on DB-5).
-
Ion Ratio: The abundance of m/z 59 should be >20% of the base peak (m/z 91).
-
Absence of Interference: No significant peak at m/z 31 (indicates primary alcohol impurity).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining -cleavage rules for alcohols).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3] (Detailed mechanisms for benzyl ether fragmentation).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methyl-2-propanol (Tertiary Alcohol Standard).[5] NIST Chemistry WebBook, SRD 69. Available at: [Link] (Validates the m/z 59 diagnostic ion for tertiary butyl groups).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzyl Ether. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Validates the m/z 91 tropylium base peak).
Sources
- 1. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparing 1-(Benzyloxy)-2-methylpropan-2-ol with other benzyl ether protecting groups
Technical Guide: Comparative Evaluation of Benzyl Ether Variants on Sterically Hindered Glycols
Case Study: 1-(Benzyloxy)-2-methylpropan-2-ol (BMP) vs. PMB/DMB Analogs
Executive Summary
This guide evaluates the utility of the Benzyl (Bn) ether moiety when applied to sterically demanding, acid-sensitive scaffolds, using 1-(Benzyloxy)-2-methylpropan-2-ol as the primary case study.
While Para-methoxybenzyl (PMB) and 3,4-Dimethoxybenzyl (DMB) ethers offer milder deprotection conditions (oxidative cleavage), the standard Benzyl ether remains superior for substrates containing acid-sensitive tertiary alcohols (like the 2-methylpropan-2-ol moiety). The Bn group’s resistance to oxidative conditions and exclusive cleavage via neutral hydrogenolysis prevents the common side reaction of tertiary alcohol elimination (dehydration) often observed with acid-labile groups.
Structural Analysis & Challenge
The molecule 1-(Benzyloxy)-2-methylpropan-2-ol represents a specific synthetic challenge: protecting a primary alcohol in the presence of a free, sterically hindered tertiary alcohol.
-
Primary Site (Target): The C1 hydroxyl is unhindered but requires a robust group that survives multi-step synthesis.
-
Secondary Site (Bystander): The C2 tertiary alcohol is highly prone to acid-catalyzed E1 elimination , yielding isobutylene derivatives.
-
The Gem-Dimethyl Effect: The gem-dimethyl groups at C2 increase the rate of cyclization or migration side-reactions, making the stability of the C1 protecting group critical.
Comparative Candidate Matrix
| Feature | Benzyl (Bn) | p-Methoxybenzyl (PMB) | Trityl (Tr) |
| Structure | Ph-CH₂-OR | p-MeO-Ph-CH₂-OR | Ph₃C-OR |
| Install Method | Strong Base (NaH/BnBr) or Neutral (Dudley Reagent) | Strong Base (NaH/PMBCl) or Acid (PMB-TCA) | Mild Base (TEA/TrCl) |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaved by TFA) | Very Low (Cleaved by AcOH) |
| Oxidative Stability | High (Stable to DDQ) | Low (Cleaved by DDQ) | High |
| Deprotection | Hydrogenolysis (H₂/Pd-C) | Oxidative (DDQ/CAN) or Acid | Acidolysis |
| Risk to 3° -OH | Minimal (Neutral conditions) | Moderate (Acidic cleavage risks elimination) | High (Requires acid) |
Chemo-selectivity & Stability Profile
The Acid Sensitivity Dilemma
In drug development, preserving a tertiary alcohol during deprotection is difficult.
-
PMB/DMB Issues: While PMB can be removed oxidatively (DDQ), trace acid generation during the reaction or the alternative use of TFA/DCM for deprotection can trigger the dehydration of the tertiary alcohol in 1-(Benzyloxy)-2-methylpropan-2-ol to form the alkene.
-
Benzyl Superiority: The Benzyl ether is chemically inert to the acidic conditions often required to manipulate other parts of the molecule (e.g., Boc removal). Its removal via catalytic hydrogenolysis (H₂/Pd-C) proceeds under neutral conditions, leaving the tertiary alcohol completely intact.
Synthesis via Neutral Benzylation
Traditional Williamson ether synthesis (NaH + BnBr) is effective but harsh. For substrates like 2-methyl-1,2-propanediol, using 2-Benzyloxy-1-methylpyridinium triflate (Dudley’s Reagent) allows for benzylation under neutral conditions, preventing early epoxide formation or migration.
Figure 1: Comparison of synthetic routes. Route B (Neutral) is preferred for 1,2-diols to avoid base-promoted epoxide formation.
Experimental Protocols
Protocol A: Neutral Synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol
Rationale: Avoids strong bases (NaH) that can cause intramolecular cyclization of the 1,2-diol to isobutylene oxide. Reference: Adapted from Organic Syntheses and Dudley et al. [1, 5].
-
Reagents: 2-methyl-1,2-propanediol (1.0 equiv), 2-Benzyloxy-1-methylpyridinium triflate (2.0 equiv), MgO (2.0 equiv).
-
Solvent: Trifluorotoluene (PhCF₃) or Toluene.
-
Procedure:
-
Suspend reagents in PhCF₃ (0.5 M concentration).
-
Heat to 83 °C for 24 hours.
-
Cool to room temperature and filter through a Celite pad to remove magnesium salts.
-
Concentrate filtrate and purify via silica gel chromatography (Hexanes/EtOAc).[1]
-
-
Result: High yield of the mono-benzylated product with no tertiary alcohol elimination.
Protocol B: Orthogonal Deprotection (Bn vs. PMB)
Rationale: Demonstrating the stability of the tertiary alcohol under neutral hydrogenolysis (Bn) vs. oxidative cleavage (PMB).
| Step | Benzyl (Bn) Protocol | PMB Protocol |
| Reagent | 10% Pd/C, H₂ (1 atm) | DDQ (1.2 equiv), DCM:H₂O (18:1) |
| Condition | EtOH, RT, 4 hours | 0 °C to RT, 1 hour |
| Mechanism | Heterogeneous Catalysis | Single Electron Transfer (SET) |
| Outcome | Quantitative Diol Recovery | Risk of Over-oxidation or Acidic Byproducts |
| Safety | Flammable H₂ gas | Toxic Quinones |
Mechanistic Comparison & Decision Logic
The following decision tree illustrates when to choose the Benzyl ether (as in our case study) over PMB or Trityl based on the substrate's sensitivity.
Figure 2: Decision logic for protecting group selection on acid-sensitive diol scaffolds.
Conclusion
For the specific molecule 1-(Benzyloxy)-2-methylpropan-2-ol , the Benzyl ether is the optimal protecting group choice compared to PMB or Trityl. The steric bulk of the adjacent tertiary alcohol and its susceptibility to acid-catalyzed elimination makes the neutral deprotection profile of the Benzyl group (H₂/Pd) a critical advantage over the acidic or oxidative conditions required for alternatives.
References
-
Poon, K. W. C., & Dudley, G. B. (2006). Preparation and Use of 2-Benzyloxy-1-methylpyridinium Triflate. Organic Syntheses, 83, 48. Link
-
Toshima, K., et al. (2005).[2][3] Selective deprotection of benzyl ethers. Tetrahedron Letters, 46(43), 7307-7309. Link[2]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
BenchChem. (2025).[1] A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups. Link
-
Albiniak, P. A., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4,[4] 44. Link
Sources
Benchmarking Elemental Analysis Standards for 1-(Benzyloxy)-2-methylpropan-2-ol
This guide provides an in-depth technical comparison of validation standards and methodologies for 1-(Benzyloxy)-2-methylpropan-2-ol (CAS 91968-72-8), a critical Key Starting Material (KSM) in the synthesis of CFTR modulators like Tezacaftor.
The guide contrasts the performance of Classical Combustion Analysis (CHN) —the industry "gold standard"—against modern Quantitative NMR (qNMR) alternatives, establishing a self-validating protocol for pharmaceutical researchers.
Content Type: Publish Comparison Guide Subject: Purity Validation & Characterization Strategy Compound Class: Chiral Ether-Alcohol Intermediates
Executive Summary: The Validation Challenge
1-(Benzyloxy)-2-methylpropan-2-ol is a structural linchpin in the synthesis of next-generation cystic fibrosis therapeutics. As a Key Starting Material (KSM), its purity directly impacts the impurity profile of the final API.
However, its physicochemical nature—typically a viscous, hygroscopic oil or low-melting solid—presents unique challenges for standard elemental analysis.
-
The Problem: High viscosity leads to weighing errors and incomplete combustion in automated analyzers.
-
The Comparison: This guide compares the reliability of Combustion Analysis (CHN) (The Traditional Standard) versus qNMR (The Modern Alternative) and establishes the acceptance criteria required for GMP-compliant release.
Comparative Analysis: Combustion (CHN) vs. qNMR
For this specific ether-alcohol, "Performance" is defined by Accuracy , Solvent Discrimination , and Sample Conservation .
Table 1: Performance Matrix of Validation Methods
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Verdict for this Compound |
| Principle | Absolute determination of %C, %H, %O via combustion. | Ratio of analyte protons to Internal Standard (IS) protons. | CHN is superior for bulk purity confirmation; qNMR is superior for specificity. |
| Accuracy | CHN is more precise for total mass balance. | ||
| Solvent Interference | High Risk: Cannot distinguish between analyte Carbon and Toluene Carbon. | Low Risk: Distinct chemical shifts separate analyte from solvents. | qNMR wins if the sample is "wet" with synthesis solvents. |
| Sample Requirement | 2–5 mg (Destructive). | 10–20 mg (Non-destructive). | CHN wins for scarcity. |
| Hygroscopicity Impact | Critical: Absorbed water lowers %C significantly. | Manageable: Water peak is distinct (usually) or exchangeable. | qNMR is more robust against moisture. |
Expert Insight: The "Hidden" Carbon Trap
In the synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol, Toluene and Benzyl Alcohol are common residuals.
-
Scenario: A sample contains 2% Toluene (
). -
CHN Result: The %C of Toluene (91.3%) artificially inflates the %C of the target (73.3%), potentially masking other impurities.
-
Recommendation: Use CHN for final lot release only afterqNMR or GC-HS (Headspace) confirms solvent removal.
Establishing the Standard: Acceptance Criteria
To validate 1-(Benzyloxy)-2-methylpropan-2-ol, researchers must establish a "Pass/Fail" window based on theoretical elemental composition.
Molecular Formula:
Table 2: Theoretical vs. Acceptance Limits
| Element | Theoretical Mass % | Acceptance Range ( | Common Deviation Causes |
| Carbon (C) | 73.30% | 72.90% – 73.70% | Low: Moisture absorption.High: Residual Toluene/Benzyl ether. |
| Hydrogen (H) | 8.95% | 8.55% – 9.35% | High: Moisture or solvent. |
| Oxygen (O) | 17.75% | Calculated by difference | N/A |
Calibration Standard Selection
Do not use generic standards blindly. For this compound, select a calibration standard with a similar C/O ratio to minimize matrix effects in the combustion tube.
-
Recommended: Acetanilide (
: 71.09%). It closely matches the 73.3% Carbon content of our target, ensuring the detector response curve is linear in the region of interest. -
Alternative: Benzoic Acid (
: 68.8%). Acceptable, but less optimal due to higher oxygen content.
Detailed Protocol: Handling Viscous KSMs for CHN
The physical state of 1-(Benzyloxy)-2-methylpropan-2-ol (viscous liquid/oil) requires a modified weighing protocol to prevent capillary creep and evaporation.
Reagents & Equipment[2][3]
-
Micro-balance: Readability to 0.001 mg (Mettler Toledo or Sartorius).
-
Capsules: Tin capsules for liquids (Cold-welding type).
-
Adsorbent: Tungsten Trioxide (
) powder (optional, to prevent splattering).
Step-by-Step Methodology
-
Capsule Preparation: Tare a clean tin liquid capsule.
-
Adsorbent Addition: Add ~5 mg of
to the capsule if the sample is volatile or prone to "popping" during flash combustion. Tare again. -
Sample Loading:
-
Use a micro-spatula or a viscous-displacement pipette.
-
Deposit 2.0 – 3.0 mg of 1-(Benzyloxy)-2-methylpropan-2-ol directly onto the
bed. -
Critical: Do not touch the upper walls of the capsule.
-
-
Sealing (The Cold Weld):
-
Using flat-nosed forceps, pinch the top of the capsule.
-
Fold the tip over twice and compress firmly to create a cold weld.
-
Validation: Place the sealed capsule on a tissue for 30 seconds. If a wet spot appears, the seal is compromised; discard and repeat.
-
-
Analysis: Run in CHN mode (Combustion temp: 950°C - 1050°C).
-
Calculation: Compare Found % vs. Theoretical %.
Validation Workflow Diagram
The following logic flow illustrates when to prioritize CHN versus qNMR during the development cycle.
Figure 1: Decision matrix for validating viscous ether-alcohol intermediates. Note the mandatory solvent check before CHN analysis to prevent false positives.
Regulatory Note: Elemental Impurities (USP <232>)
While CHN confirms identity and bulk purity, it does not detect heavy metals. If your synthesis involves Palladium (Pd) (e.g., hydrogenation steps) or Copper (Cu) (e.g., ether synthesis catalysts), you must couple CHN with ICP-MS .
-
Target: Class 2B Elements (Pd, Os, Rh).
-
Limit: Must meet ICH Q3D Option 1 limits (typically < 10 ppm for oral drugs).
-
Protocol: Digest 100 mg of sample in
using closed-vessel microwave digestion before ICP-MS analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13560122, 1-(Benzyloxy)-2-methylpropan-2-ol. Retrieved from [Link]
-
Intertek. Elemental Analysis and Trace Metals Testing for Pharmaceuticals.[2] Retrieved from [Link]
-
Pharmaffiliates. Reference Standard: (S)-1-(5-amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol.[3] (Demonstrating application in Tezacaftor synthesis). Retrieved from [Link]
Sources
Safety Operating Guide
1-(Benzyloxy)-2-methylpropan-2-ol: Proper Disposal & Stabilization Procedures
Executive Summary: The "Chemist's View" of Safety
Standard Safety Data Sheets (SDS) for 1-(Benzyloxy)-2-methylpropan-2-ol (CAS: 91968-72-8) often classify it primarily as a skin/eye irritant or flammable liquid. However, experienced researchers must recognize the latent hazard hidden in its structure: the benzyl ether moiety .
Like all benzyl ethers, this compound is a Class B Peroxide Former . It is susceptible to auto-oxidation at the benzylic carbon, forming explosive hydroperoxides upon storage or concentration.
Immediate Directive:
-
DO NOT distill or evaporate this solvent to dryness without testing for peroxides.
-
DO NOT dispose of containers older than 12 months without stabilization.
-
DO segregate as Non-Halogenated Organic Solvent (D001) after verifying peroxide levels are <20 ppm.
Chemical Profile & Hazard Identification
Understanding the molecule dictates the disposal method. The structure contains a tertiary alcohol (stability) and a benzyl ether (instability).
| Property | Data / Classification | Operational Implication |
| CAS Number | 91968-72-8 | Unique Identifier for waste manifesting. |
| Molecular Formula | C₁₁H₁₆O₂ | Organic, combustible. |
| Functional Groups | Benzyl Ether; Tertiary Alcohol | Peroxide Risk: High (Ether)Flammability: Moderate/High (Alcohol) |
| RCRA Waste Code | D001 (Ignitable) | Standard organic solvent stream (unless peroxides >100 ppm). |
| Peroxide Class | Class B (Concentration Hazard) | Hazardous if distilled/evaporated.[1][2] Safe shelf life: 12 months.[1] |
Pre-Disposal Stabilization Protocol (Self-Validating System)
Before this chemical leaves your bench, it must be "validated" as safe for transport. This protocol ensures you are not handing off a time-bomb to waste handlers.
Step 1: Visual Inspection
-
Crystals: Look for crystal formation around the cap or in the liquid.
-
Result: If crystals are present, STOP .[3] Do not touch or open. Contact EHS/Bomb Squad immediately.
-
-
Stratification: Look for an oily layer (peroxides are often denser/oilier).
Step 2: Quantitative Peroxide Testing
Requirement: Test all containers opened >6 months ago or unopened >12 months ago.
-
Use commercial peroxide test strips (e.g., Quantofix® Peroxide 100).
-
Dip strip into solvent (or wet with solvent).
-
Read color change after 15 seconds.
| Peroxide Concentration | Action Required |
| 0 - 20 ppm | Safe for standard disposal (Section 5). |
| 20 - 100 ppm | Must be Stabilized (Step 3) before disposal. |
| > 100 ppm | High Hazard. Do not move. Label "High Peroxides." Contact EHS. |
Step 3: Chemical Quenching (Stabilization)
If levels are 20–100 ppm, reduce peroxides to non-explosive alcohols before disposal.
-
Reagent: Acidified Ferrous Sulfate Solution (FeSO₄).
-
Mechanism: Fe²⁺ reduces the hydroperoxide (ROOH) to an alcohol (ROH), while oxidizing to Fe³⁺.
-
Procedure:
-
Add 6 mL of 50% aq. FeSO₄ solution for every 1 L of solvent.
-
Add 6 mL of concentrated sulfuric acid to accelerate the reduction.
-
Agitate gently for 20 minutes.
-
Retest with strips.[3] If <20 ppm, proceed to disposal.
-
Disposal Decision Logic (Workflow)
The following diagram outlines the decision-making process for handling 1-(Benzyloxy)-2-methylpropan-2-ol.
Figure 1: Decision matrix for the safe assessment and disposal of benzyl ether derivatives.
Waste Stream Segregation & Packaging
Once the chemical is confirmed stable (<20 ppm peroxides), it enters the standard hazardous waste stream.
Segregation
-
Primary Stream: Non-Halogenated Organic Solvents.
-
Compatibility:
-
Compatible with: Acetone, Methanol, Ethanol, Toluene, Ethyl Acetate.
-
INCOMPATIBLE with: Concentrated Nitric Acid, Chromic Acid, Perchlorates (Strong Oxidizers). Mixing benzyl ethers with strong oxidizers is a direct explosion hazard.
-
Packaging Requirements
-
Container: High-density polyethylene (HDPE) or glass carboy. Avoid metal cans if the coating is compromised (rust catalyzes peroxide formation).
-
Headspace: Leave 10-15% headspace (ullage) to allow for thermal expansion.
-
Labeling:
Emergency Procedures
Spill Response (Small Scale < 500 mL)
-
Isolate: Remove ignition sources immediately.
-
PPE: Nitrile gloves, safety goggles, lab coat.
-
Absorb: Use a non-combustible absorbent (Vermiculite or clay). Do not use paper towels (increases surface area and flammability).
-
Clean: Wipe area with soap and water. Place debris in a sealed bag labeled "Hazardous Waste - Debris."
Exposure[6]
-
Skin: Wash with soap and water for 15 minutes. Benzyl ethers are lipophilic and can penetrate skin.
-
Eyes: Rinse for 15 minutes. Seek medical attention.
References & Regulatory Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[6][Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][3][7][8] Chemical Health and Safety, 8(5), 12-22. (Standard reference for classification of benzyl ethers as Class B peroxide formers).
-
Vanderbilt University Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage.[3][7][8][Link]
Sources
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. marshall.edu [marshall.edu]
- 4. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 5. agilent.com [agilent.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
